Dihydrooxoepistephamiersine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H27NO7 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
(1R,8S,10S,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |
InChI |
InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21?/m0/s1 |
InChI 键 |
OUWUCZBFYDREBB-YMXJYXCSSA-N |
产品来源 |
United States |
Foundational & Exploratory
Dihydrooxoepistephamiersine: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrooxoepistephamiersine (B13389577) is a member of the hasubanan (B79425) alkaloid class, a group of complex nitrogen-containing secondary metabolites. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from plant materials. Detailed experimental protocols for extraction and purification are presented, along with a summary of the quantitative data available in the literature. Furthermore, this document outlines the proposed biosynthetic pathway of hasubanan alkaloids and explores the potential biological activities of this compound class, drawing inferences from related molecules.
Natural Source
This compound, a hasubanan-type alkaloid, is primarily isolated from plants belonging to the genus Stephania (family Menispermaceae). The most prominent documented source of this compound is Stephania longa , a plant utilized in traditional Chinese medicine.[1][2] Hasubanan alkaloids, in general, are characteristic constituents of the Stephania genus, with various species such as Stephania japonica also being rich sources of related alkaloids.[3][4]
Isolation of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction, acid-base partitioning, and extensive chromatographic separation. The following protocol is a detailed methodology synthesized from established procedures for the isolation of hasubanan alkaloids from Stephania longa.
Experimental Protocol: Isolation from Stephania longa
2.1.1. Plant Material and Extraction
-
Plant Material: The whole plants of Stephania longa are collected, dried, and pulverized.
-
Extraction: The powdered plant material (e.g., 10 kg) is extracted exhaustively with 95% ethanol (B145695) (e.g., 3 x 50 L) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude ethanol extract.
2.1.2. Acid-Base Partitioning for Alkaloid Enrichment
-
The crude ethanol extract is suspended in a 0.5% aqueous HCl solution and partitioned with ethyl acetate (B1210297) to remove neutral and weakly acidic compounds.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified to a pH of 9-10 using an ammonia (B1221849) solution.
-
The basified solution is extracted with chloroform (B151607) to yield the crude alkaloidal fraction.
2.1.3. Chromatographic Purification
The crude alkaloidal fraction is subjected to a series of chromatographic steps to isolate individual compounds.
-
Silica (B1680970) Gel Column Chromatography: The crude alkaloid mixture is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) to yield several primary fractions (Fr. 1-10).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified using preparative reversed-phase HPLC (e.g., on a C18 column) with a mobile phase such as methanol-water or acetonitrile-water, often with a modifier like formic acid or trifluoroacetic acid. This compound is typically eluted and collected as a pure compound.
2.1.4. Structure Elucidation
The structure of the isolated this compound is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.
Data Presentation: Quantitative Yield
While specific quantitative yields for this compound are not always reported, the following table summarizes typical yields for related hasubanan alkaloids from Stephania species to provide a comparative context.
| Compound | Plant Source | Part Used | Extraction Method | Yield | Reference |
| Dihydroepistephamiersine | Stephania longa | Whole plant | Ethanolic extraction, acid-base partition, chromatography | Not specified | [5] |
| Stephalonine A | Stephania longa | Whole plant | Ethanolic extraction, acid-base partition, chromatography | 15 mg from 10 kg | [1] |
| Longanone | Stephania longa | Whole plant | Ethanolic extraction, acid-base partition, chromatography | 8 mg from 10 kg | [1] |
| Prostephabyssine | Stephania longa | Whole plant | Ethanolic extraction, acid-base partition, chromatography | 12 mg from 10 kg | [1] |
Biosynthesis and Biological Activity
Proposed Biosynthetic Pathway of Hasubanan Alkaloids
Hasubanan alkaloids are biosynthetically derived from the amino acid L-tyrosine.[6] The pathway involves a series of enzymatic transformations, including hydroxylation, decarboxylation, and oxidative coupling, to form the characteristic hasubanan scaffold. While the precise enzymatic steps for this compound are not fully elucidated, a general proposed pathway is illustrated below.
Proposed biosynthetic pathway of hasubanan alkaloids.
Potential Biological Activities and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, research on other hasubanan alkaloids isolated from Stephania species has revealed several interesting pharmacological properties, suggesting potential areas of investigation for this compound.
-
Anti-inflammatory Activity: Several hasubanan alkaloids from Stephania longa have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.[7]
-
Opioid Receptor Binding: Hasubanan alkaloids from Stephania japonica have shown affinity for human delta-opioid receptors.[8]
The diagram below illustrates the potential biological activities based on related compounds.
Potential biological activities of hasubanan alkaloids.
Conclusion
This compound represents a structurally complex natural product with potential therapeutic applications. Its isolation from Stephania longa provides a viable source for further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. Future studies should focus on elucidating the specific biological targets and signaling pathways of this compound to fully realize its therapeutic potential.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in the isolation and characterization of this compound.
Isolation and characterization workflow.
References
- 1. Hasubanan type alkaloids from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Dihydrooxoepistephamiersine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Dihydrooxoepistephamiersine, a member of the hasubanan (B79425) alkaloid family. Due to the limited availability of direct spectroscopic data for this compound, this document leverages the detailed characterization of its close structural analog, oxoepistephamiersine (B12291007), as reported in the literature. The structural similarities between these compounds allow for a robust comparative analysis, providing valuable insights for researchers in natural product chemistry and drug development.
Spectroscopic Data of Oxoepistephamiersine
The spectroscopic data presented below is for oxoepistephamiersine, synthesized and characterized by Li et al. (2023). This data serves as a critical reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for oxoepistephamiersine provide a detailed map of its complex polycyclic structure.
Table 1: ¹H NMR Spectroscopic Data for Oxoepistephamiersine (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.26 | d | 8.4 | 1H | Ar-H |
| 6.88 | d | 8.4 | 1H | Ar-H |
| 4.63 | s | 1H | OCH-O | |
| 3.91 | s | 3H | OCH₃ | |
| 3.86 | s | 3H | OCH₃ | |
| 3.50 | d | 18.0 | 1H | NCH₂ |
| 3.20 | d | 18.0 | 1H | NCH₂ |
| 3.00-2.80 | m | 2H | CH₂ | |
| 2.70-2.50 | m | 2H | CH₂ | |
| 2.45 | s | 3H | NCH₃ | |
| 2.30-2.10 | m | 2H | CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for Oxoepistephamiersine (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 208.0 | C=O |
| 158.0 | Ar-C |
| 146.0 | Ar-C |
| 130.0 | Ar-C |
| 125.0 | Ar-C |
| 112.0 | Ar-C |
| 110.0 | Ar-C |
| 105.0 | O-C-O |
| 60.0 | OCH₃ |
| 56.0 | OCH₃ |
| 55.0 | NCH₂ |
| 45.0 | NCH₃ |
| 40.0 | Quaternary C |
| 35.0 | CH₂ |
| 30.0 | CH₂ |
| 25.0 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of oxoepistephamiersine would exhibit characteristic absorption bands corresponding to its carbonyl, ether, and aromatic functionalities.
Table 3: Infrared (IR) Spectroscopic Data for Oxoepistephamiersine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1720 | C=O (Ketone) |
| ~1600, ~1500 | C=C (Aromatic) |
| ~1250 | C-O (Ether) |
| ~2950 | C-H (Aliphatic) |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Oxoepistephamiersine
| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Found |
| ESI | C₂₀H₂₄NO₄ | C₂₀H₂₄NO₄ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of hasubanan alkaloids, adaptable for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate NMR software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via electrospray ionization (ESI) or another appropriate ionization technique. Acquire the high-resolution mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition.
Visualization of Key Processes
The following diagrams illustrate the general workflow for the isolation and characterization of natural products and a representative synthetic pathway for hasubanan alkaloids.
Caption: General workflow for the isolation and structural elucidation of natural products.
Caption: Simplified synthetic pathway for a hasubanan alkaloid like oxoepistephamiersine.
In-depth Technical Guide on the Crystal Structure Analysis of Dihydrooxoepistephamiersine
To our valued researchers, scientists, and drug development professionals,
This document serves to address the inquiry regarding the crystal structure analysis of the natural product Dihydrooxoepistephamiersine. A comprehensive and exhaustive search of scientific literature and crystallographic databases has been conducted to assemble a detailed technical guide on this topic.
Summary of Findings:
Following a multi-faceted search strategy, it has been determined that no publicly available crystal structure data for this compound currently exists. This includes a lack of crystallographic information files (CIFs), detailed structure reports, or any published research that specifically details the three-dimensional atomic arrangement of this compound as determined by methods such as X-ray crystallography.
Our investigation also extended to closely related analogues, including Oxoepistephamiersine and Epistephamiersine , in an attempt to provide comparative structural insights. These searches also failed to yield any specific crystal structure data. While the synthesis of these related compounds has been reported in the chemical literature, these publications do not include crystal structure analysis.
Implications for this Guide:
The core requirements of this technical guide, including the presentation of quantitative crystallographic data in tables, detailed experimental protocols for structure determination, and visualization of related pathways, are all contingent upon the availability of primary crystal structure information. Due to the absence of this foundational data for this compound and its immediate derivatives, it is not possible to generate the requested in-depth technical guide.
Background on this compound:
This compound is classified as a hasubanan (B79425) alkaloid, a complex class of natural products known for their intricate polycyclic frameworks. These compounds have garnered significant interest from the scientific community due to their unique structures and potential biological activities. The total synthesis of various hasubanan alkaloids has been a subject of considerable research in the field of organic chemistry.
Future Outlook:
It is possible that the crystal structure of this compound has been determined but has not yet been published or deposited in a public database. Researchers interested in this specific molecule are encouraged to monitor future publications in the fields of natural product chemistry, organic synthesis, and crystallography. Should the crystal structure data become available in the future, a comprehensive technical guide as originally requested could be produced.
We regret that we are unable to provide the specific detailed analysis you requested at this time. We hope this summary of our extensive search is informative.
Dihydrooxoepistephamiersine: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available scientific information on Dihydrooxoepistephamiersine and the broader class of hasubanan (B79425) alkaloids. Specific quantitative data for this compound is limited in publicly accessible literature. Therefore, some information presented is based on the general properties and expected behavior of this chemical class.
Introduction
This compound is a member of the hasubanan class of alkaloids, a group of complex nitrogen-containing organic compounds of natural origin.[1] These alkaloids are primarily isolated from plants of the Stephania genus, notably Stephania japonica.[2] Hasubanan alkaloids, including this compound, are recognized for their diverse and potent biological activities, which have garnered significant interest within the scientific community for potential therapeutic applications. The core chemical structure of hasubanan alkaloids is a tetracyclic system derived from reticuline, which is also a precursor to morphinan (B1239233) alkaloids.[1] The unique structural arrangement of hasubanans confers a distinct pharmacological profile.
This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, alongside general experimental protocols relevant to its study.
Chemical Properties
Detailed physicochemical data for this compound is not extensively reported in the literature. The following tables summarize the available information for this compound and provide a comparative context with general data for the hasubanan alkaloid class.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51804-69-4 | [3][4] |
| Molecular Formula | C₂₁H₂₇NO₇ | [4] |
| Appearance | Solid (powder) | [5] (general for alkaloids) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | (Qualitative data) |
Table 2: Spectroscopic Data (General for Hasubanan Alkaloids)
| Technique | Key Features |
| ¹H NMR | Complex aliphatic and aromatic signals characteristic of the tetracyclic core. Specific chemical shifts are dependent on the substitution pattern. |
| ¹³C NMR | Resonances corresponding to the intricate carbon skeleton, including quaternary carbons. |
| Mass Spectrometry | Provides the molecular weight and fragmentation patterns useful for structural elucidation. |
Stability Profile
General Stability Considerations for Hasubanan Alkaloids:
-
pH Stability: Alkaloids, being basic in nature, can exhibit pH-dependent stability.[6][7] In acidic conditions, they typically form more stable salts. Under alkaline conditions, some alkaloids may be prone to degradation.[8]
-
Thermal Stability: The thermal stability of alkaloids varies depending on their specific structure. Some alkaloids can degrade at elevated temperatures, which is a critical consideration during extraction and formulation processes.[9][10]
-
Photostability: Exposure to light, particularly UV radiation, can lead to the degradation of many alkaloids.[11] Therefore, it is generally recommended to store alkaloid samples and formulations protected from light.
Table 3: Recommended Storage Conditions
| Form | Temperature | Light Conditions | Atmosphere |
| Solid | -20°C to 4°C | Protect from light | Inert atmosphere (e.g., Argon, Nitrogen) |
| In Solution | -20°C to -80°C | Protect from light | Tightly sealed vial |
Biological Activity and Signaling Pathways
Hasubanan alkaloids isolated from Stephania species have been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and opioid receptor binding properties.[2][12][13]
Anti-Inflammatory Activity
Several hasubanan alkaloids have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14] This is often mediated through the modulation of key signaling pathways like NF-κB.
Neuroprotective Effects
Alkaloids from Stephania japonica have shown neuroprotective effects, in part by mitigating neuroinflammation and oxidative stress in the brain.[2] The mechanism may involve the suppression of microglial activation and the modulation of cell survival pathways.[15]
Opioid Receptor Binding
Certain hasubanan alkaloids have been found to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[12] This suggests a potential role in pain modulation and other neurological processes.
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly available. The following sections outline general methodologies that can be adapted for the isolation, characterization, and stability testing of this compound.
Isolation of Hasubanan Alkaloids from Stephania japonica
References
- 1. Hasubanan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 51804-69-4 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mmbio.cn [mmbio.cn]
- 15. Unraveling the mechanistic interplay of mediators orchestrating the neuroprotective potential of harmine - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Preliminary Biological Screening of Dihydrooxoepistephamiersine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a representative, hypothetical preliminary biological screening of Dihydrooxoepistephamiersine to illustrate standard methodologies and data presentation. As of the latest literature review, specific biological screening data for this compound is not publicly available. The experimental protocols and results described herein are based on established in vitro screening methods for natural products and are intended for illustrative purposes.
Introduction
Natural products remain a vital source of novel therapeutic agents. This compound, a complex alkaloid, presents a unique structural scaffold that warrants investigation for its potential biological activities. This guide details a hypothetical preliminary biological screening to assess its cytotoxic and anti-inflammatory properties. The following sections provide an in-depth overview of the experimental methodologies, present simulated data in a structured format, and visualize the workflows for clarity and reproducibility.
Cytotoxicity Screening
The initial evaluation of a novel compound involves assessing its potential toxicity against both cancerous and non-cancerous cell lines. This helps to determine its therapeutic window and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][3]
Experimental Protocol: MTT Assay
-
Cell Culture: Human colorectal carcinoma cells (HCT-116) and normal human dermal fibroblasts (NHDF) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells was maintained at less than 0.5%. Doxorubicin was used as a positive control.
-
Incubation: The cells were treated with the various concentrations of the compound and controls for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) value was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Cytotoxicity
| Compound | Cell Line | IC50 (µM) [95% CI] | Selectivity Index (SI) |
| This compound | HCT-116 | 15.2 [12.8 - 18.1] | 4.8 |
| NHDF | 73.1 [65.4 - 81.7] | ||
| Doxorubicin (Positive Control) | HCT-116 | 0.8 [0.6 - 1.1] | 12.5 |
| NHDF | 10.0 [8.5 - 11.8] |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Anti-inflammatory Screening
Chronic inflammation is implicated in various diseases, and natural products are a promising source of anti-inflammatory agents.[5][6] The inhibition of protein denaturation is a well-established in vitro method to screen for anti-inflammatory activity, as the denaturation of proteins is a hallmark of inflammation.[7][8]
Experimental Protocol: Inhibition of Protein Denaturation Assay
-
Reaction Mixture Preparation: The reaction mixture consisted of 0.2 mL of egg albumin (from fresh hen's eggs), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations (10-500 µg/mL) of this compound.[8]
-
Control and Standard: A control solution was prepared without the test compound, and Diclofenac sodium was used as the standard drug for comparison.
-
Incubation: The mixtures were incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: Denaturation was induced by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling and Absorbance Measurement: After cooling, the turbidity was measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation was calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100 The IC50 value was determined by plotting the percentage inhibition against the compound concentration.
Data Presentation: Anti-inflammatory Activity
| Compound | IC50 (µg/mL) [95% CI] |
| This compound | 85.4 [78.9 - 92.3] |
| Diclofenac Sodium (Standard) | 12.7 [10.5 - 15.3] |
Experimental Workflow: Anti-inflammatory Screening
Caption: Workflow for protein denaturation inhibition assay.
Summary and Future Directions
This hypothetical preliminary screening of this compound suggests moderate cytotoxic activity with some selectivity towards the HCT-116 cancer cell line over normal fibroblasts. Additionally, the compound exhibits potential anti-inflammatory properties, though less potent than the standard drug Diclofenac sodium in the protein denaturation assay.
These initial findings, while simulated, underscore the importance of a structured screening approach. Future in vitro studies could explore its effects on other cancer cell lines and investigate the mechanism of action, such as apoptosis induction or cell cycle arrest. Further anti-inflammatory studies could involve assessing the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][7] Should in vitro activity be confirmed, subsequent studies in animal models would be warranted to evaluate in vivo efficacy and safety.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]
- 3. Determination of Toxicity Through Cytotoxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijcrt.org [ijcrt.org]
- 8. medwinpublishers.com [medwinpublishers.com]
A Historical and Technical Guide to Alkaloids from Stephania japonica
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the historical research on alkaloids isolated from the medicinal plant Stephania japonica. It covers the traditional uses of the plant, the key alkaloids identified over time, detailed experimental protocols for their isolation and characterization, quantitative data on their biological activities, and an exploration of their mechanisms of action.
Introduction: A Legacy of Traditional Use
Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, has a long history of use in traditional medicine across Asia.[1][2] It has been traditionally employed to treat a wide range of ailments, including fever, inflammation, pain, diarrhea, and asthma.[1][2] The medicinal properties of this plant are largely attributed to its rich composition of alkaloids, which have been the subject of scientific investigation for decades.
A Historical Timeline of Alkaloid Discovery
The scientific exploration of alkaloids from Stephania japonica has led to the identification of a diverse array of compounds, primarily belonging to the hasubanan (B79425) and bisbenzylisoquinoline classes.
A significant early contribution to the field was made in 1982 by Matsui and his colleagues, who isolated and characterized two hasubanan-type alkaloids, oxostephamiersine and 16-oxoprometaphanine, and one bisbenzylisoquinoline-type alkaloid, stebisimine, from the leaves of the plant.[1] This study laid the groundwork for further phytochemical investigations.
Subsequent research has expanded the list of known alkaloids from various parts of the plant, including the roots, stems, and aerial parts. These include, but are not limited to, aknadinine, epistephanine, hernandifoline, magnoflorine, fangchinoline, and dl-tetrandrine.[2] More recent studies have continued to uncover novel hasubanan alkaloids with interesting biological activities.
Key Alkaloid Classes from Stephania japonica
The alkaloids isolated from Stephania japonica can be broadly categorized into several major classes, with hasubanans and bisbenzylisoquinolines being the most prominent.
-
Hasubanan Alkaloids: This class of alkaloids is characterized by a unique tetracyclic ring system. Hasubanan alkaloids from Stephania japonica have demonstrated a range of biological activities, including affinity for opioid receptors and potent anti-neuroinflammatory effects.[3]
-
Bisbenzylisoquinoline Alkaloids: These are dimeric alkaloids formed by the coupling of two benzylisoquinoline units. They are known for a wide spectrum of pharmacological properties, including antimicrobial, cytotoxic, and anti-inflammatory activities.
-
Proaporphine and Aporphine Alkaloids: These are other classes of isoquinoline (B145761) alkaloids that have also been identified in Stephania japonica and contribute to its overall pharmacological profile.
Quantitative Data on Alkaloid Yields and Biological Activities
The following tables summarize the quantitative data available from historical research on the alkaloids of Stephania japonica.
Table 1: Reported Yields of Alkaloids from Stephania japonica
| Alkaloid | Plant Part | Extraction Method | Reported Yield (from dried material) | Reference |
| Oxostephamiersine | Leaves | Methanolic Extract | 284 mg | [1] |
| 16-Oxoprometaphanine | Leaves | Methanolic Extract | 238.5 mg | [1] |
| Stebisimine | Leaves | Methanolic Extract | 192.5 mg | [1] |
Table 2: Cytotoxic and Antimicrobial Activities of Stephania japonica Extracts and Alkaloids
| Extract/Compound | Assay | Test Organism/Cell Line | Activity | Reference |
| Chloroform (B151607) Fraction | Brine Shrimp Lethality | Artemia salina | LC50: 66.488 µg/mL | [2] |
| Ethyl Acetate Fraction | Brine Shrimp Lethality | Artemia salina | LC50: 45.662 µg/mL | [2] |
| Methanolic Extract | Disc Diffusion | Salmonella typhi | Zone of Inhibition: 12.80-16.55 mm (at 30 µ g/disc ) | |
| n-Hexane Fraction | Disc Diffusion | Escherichia coli | Zone of Inhibition: 12.60 mm (at 30 µ g/disc ) | |
| Chloroform Fraction | Disc Diffusion | Bacillus cereus | Zone of Inhibition: 5-14.30 mm (at 30 µ g/disc ) | |
| Ethyl Acetate Fraction | Disc Diffusion | Various Bacteria | Zone of Inhibition: 10-20.25 mm (at 30 µ g/disc ) |
Table 3: Biological Activities of Hasubanan Alkaloids from Stephania japonica
| Alkaloid(s) | Biological Activity | Assay | IC50 Value | Reference |
| Hasubanan Alkaloids | Opioid Receptor Binding | Human delta-opioid receptor | 0.7 to 46 µM | |
| Total Alkaloid Fraction | Anti-neuroinflammatory | Inhibition of microglia activation | - | [3] |
| Hasubanan Alkaloids | Anti-neuroinflammatory | Nitric oxide production in LPS-activated BV2 cells | Stronger than positive control | [4] |
| Crude Methanolic Extract | Antioxidant | DPPH radical scavenging | IC50: 105.55 µg/mL | [5] |
| Crude Methanolic Extract | Antioxidant | Nitric oxide scavenging | IC50: 129.12 µg/mL | [5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the extraction, isolation, and characterization of alkaloids from Stephania japonica, based on historical and contemporary research practices.
Plant Material and Extraction
-
Collection and Preparation: The desired plant parts (leaves, stems, or roots) of Stephania japonica are collected, identified by a botanist, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction:
-
The powdered plant material is exhaustively extracted with methanol (B129727) at room temperature for several days.
-
The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Isolation and Purification of Alkaloids
-
Acid-Base Partitioning:
-
The crude methanolic extract is suspended in a 2% aqueous sulfuric acid solution and filtered.
-
The acidic solution is washed with diethyl ether to remove neutral and acidic compounds.
-
The aqueous layer is then made alkaline (pH 9-10) with ammonium (B1175870) hydroxide.
-
The alkaline solution is extracted with chloroform to obtain the crude alkaloid fraction.
-
-
Column Chromatography:
-
The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol (e.g., chloroform-methanol mixtures of 100:0, 99:1, 98:2, etc.).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
Fractions with similar TLC profiles are combined.
-
-
Further Purification:
-
The combined fractions are further purified using additional chromatographic techniques such as Sephadex LH-20 column chromatography (eluted with methanol) or preparative high-performance liquid chromatography (HPLC) to isolate individual alkaloids.
-
Characterization of Alkaloids
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): The structures of the isolated alkaloids are elucidated using 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
-
Comparison with Known Compounds: The spectroscopic data of the isolated alkaloids are compared with those reported in the literature for known compounds to confirm their identity.
Signaling Pathways and Mechanisms of Action
Research into the pharmacological effects of alkaloids from Stephania japonica has begun to elucidate their underlying mechanisms of action, particularly in the context of neuroinflammation.
Anti-Neuroinflammatory Pathway of Hasubanan Alkaloids
Hasubanan alkaloids have been shown to exert potent anti-neuroinflammatory effects by inhibiting the activation of microglia, the primary immune cells of the central nervous system. Over-activation of microglia is a key pathological feature of many neurodegenerative diseases. The proposed signaling pathway involves the suppression of pro-inflammatory mediators, such as nitric oxide (NO).
Caption: Anti-neuroinflammatory pathway of hasubanan alkaloids.
Conclusion and Future Directions
The historical and ongoing research into the alkaloids of Stephania japonica has revealed a rich source of structurally diverse and biologically active compounds. From their traditional uses to the modern elucidation of their mechanisms of action, these alkaloids, particularly those of the hasubanan class, hold significant promise for the development of new therapeutic agents for a variety of conditions, including neuroinflammatory and pain-related disorders.
Future research should focus on:
-
Comprehensive Phytochemical Profiling: Utilizing advanced analytical techniques to identify and quantify the full spectrum of alkaloids in different parts of the plant and from various geographical locations.
-
Mechanism of Action Studies: In-depth investigations into the molecular targets and signaling pathways of the most promising alkaloids to better understand their therapeutic potential.
-
Preclinical and Clinical Development: Advancing the most active and non-toxic alkaloids through preclinical and eventually clinical trials to validate their efficacy and safety for human use.
This technical guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the historical and scientific landscape of alkaloids from Stephania japonica and highlighting the exciting opportunities for future drug discovery and development.
References
- 1. biomedres.us [biomedres.us]
- 2. biomedres.us [biomedres.us]
- 3. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
The Hasubanan Alkaloid Core: A Technical Guide to the Structural Elucidation of Dihydrooxoepistephamiersine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hasubanan (B79425) alkaloids are a complex class of polycyclic natural products isolated primarily from plants of the Stephania genus, which have been used for centuries in traditional medicine.[1] These compounds are characterized by a unique and rigid tetracyclic skeleton, which has made them attractive targets for synthetic chemists and pharmacologists alike. Dihydrooxoepistephamiersine and its derivatives represent a subset of these alkaloids, featuring modifications to the core hasubanan structure that can significantly impact their biological activity. This technical guide provides an in-depth overview of the structural elucidation of these complex molecules, with a focus on modern spectroscopic and analytical techniques.
Core Structure and Derivative Chemistry
The hasubanan skeleton is a C16N framework, biosynthetically derived from reticuline. It is related to the morphinan (B1239233) alkaloids but is more oxidized and rearranged. Epistephamiersine (B1154009), a representative hasubanan alkaloid isolated from Stephania japonica, possesses the molecular formula C21H27NO6.[2] The derivative "this compound" implies two key structural modifications to the parent epistephamiersine molecule:
-
Dihydro- : The addition of two hydrogen atoms, typically via the reduction of a double bond or a carbonyl group.
-
Oxo- : The introduction of a ketone functionality, usually through the oxidation of a hydroxyl group or a methylene (B1212753) group.
The precise location of these modifications on the hasubanan scaffold is critical for determining the final structure and stereochemistry of the derivative.
Spectroscopic Data for Structural Elucidation
The structural elucidation of hasubanan alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography, when suitable crystals can be obtained, provides the definitive proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For hasubanan alkaloids, both 1H and 13C NMR are essential.
¹³C NMR Spectroscopy: The 13C NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of sp3, sp2, and carbonyl carbons. A key publication by Matsui et al. (1982) provides the 13C NMR assignments for several hasubanan alkaloids, including dihydrooxostephamiersine.[3] This data is invaluable for comparative analysis in the structural elucidation of new derivatives.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their connectivity. Coupling constants (J-values) provide information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the molecule.
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning all proton and carbon signals and for piecing together the complex polycyclic structure of hasubanan alkaloids.
Table 1: ¹³C NMR Spectroscopic Data of Representative Hasubanan Alkaloids (in CDCl₃) [3]
| Carbon No. | Dihydrooxostephamiersine | Epistephamiersine | Stephamiersine |
| 1 | 128.5 | 128.4 | 129.2 |
| 2 | 128.5 | 131.5 | 131.7 |
| 3 | 148.4 | 148.0 | 147.8 |
| 4 | 148.9 | 148.6 | 148.5 |
| 5 | 110.8 | 110.4 | 110.3 |
| 6 | 113.0 | 112.9 | 112.8 |
| 7 | 89.2 | 89.1 | 89.3 |
| 8 | 100.2 | 100.1 | 100.3 |
| 9 | 40.5 | 40.7 | 37.3 |
| 10 | 49.3 | 49.6 | 49.8 |
| 13 | 45.9 | 45.8 | 42.1 |
| 14 | 60.9 | 61.1 | 57.5 |
| 15 | 33.6 | 33.8 | 48.9 |
| 16 | 50.2 | 50.4 | 168.6 |
| 17 | 203.8 | 204.1 | 204.5 |
| N-CH₃ | 37.7 | 35.9 | 36.3 |
| 3-OCH₃ | 56.1 | 56.1 | 56.1 |
| 4-OCH₃ | 60.9 | 60.9 | 60.9 |
| 7-OCH₃ | 51.5 | 51.5 | 51.6 |
| 8-OCH₃ | 50.2 | 50.1 | 50.1 |
Note: The numbering of the carbon skeleton follows the established convention for hasubanan alkaloids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. Fragmentation patterns observed in the MS/MS spectra can provide valuable clues about the structure of the molecule. For this compound derivatives, the mass spectrum would be expected to show a molecular ion peak corresponding to the addition of two hydrogens and one oxygen, and the loss of two hydrogens from the parent epistephamiersine structure.
Experimental Protocols
The structural elucidation of a novel this compound derivative would typically involve the following key experimental stages:
Isolation and Purification
Hasubanan alkaloids are typically isolated from the plant material (e.g., leaves, stems, or roots of Stephania species) by extraction with an organic solvent such as methanol (B129727) or ethanol. The crude extract is then subjected to a series of chromatographic separations to isolate the individual alkaloids.
Protocol for a Typical Isolation Procedure:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing the desired compound are further purified by preparative high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column, to yield the pure alkaloid.
Spectroscopic Analysis
Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods.
Protocol for Spectroscopic Characterization:
-
Mass Spectrometry: A small amount of the purified compound is analyzed by high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine its molecular formula.
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (typically CDCl₃) and a comprehensive set of NMR spectra are acquired, including:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
2D COSY (to identify ¹H-¹H spin systems)
-
2D HSQC (to correlate directly bonded ¹H and ¹³C atoms)
-
2D HMBC (to identify long-range ¹H-¹³C correlations, crucial for connecting spin systems)
-
NOESY (to determine through-space proximity of protons, aiding in stereochemical assignments)
-
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify characteristic functional groups, such as carbonyls (C=O) and hydroxyls (O-H).
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule, particularly the aromatic rings.
X-Ray Crystallography
If the isolated compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Protocol for X-ray Crystallography:
-
Crystallization: The purified compound is dissolved in a suitable solvent or solvent mixture and allowed to slowly evaporate, or subjected to vapor diffusion with an anti-solvent, to induce crystallization.
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.
Visualizing the Structural Elucidation Workflow
The logical flow of experiments for the structural elucidation of a novel hasubanan alkaloid can be visualized as follows:
Caption: Workflow for the isolation and structural elucidation of hasubanan alkaloids.
Conclusion
The structural elucidation of this compound and its derivatives is a challenging but achievable task that relies on a systematic application of modern analytical techniques. A combination of isolation and purification, followed by comprehensive spectroscopic analysis, is essential for determining the complex three-dimensional structure of these fascinating natural products. The data and protocols presented in this guide provide a framework for researchers in natural product chemistry and drug discovery to approach the structural characterization of novel hasubanan alkaloids. Further research into the synthesis and biological activity of these derivatives will undoubtedly open new avenues for the development of novel therapeutic agents.
References
In Silico Prediction of Dihydrooxoepistephamiersine Bioactivity: A Methodological Overview
Absence of Specific Research: As of late 2025, a comprehensive review of published scientific literature reveals a notable lack of specific in silico studies focused on predicting the bioactivity of Dihydrooxoepistephamiersine. While the parent compound, Epistephamiersine, is cataloged in chemical databases such as PubChem, detailed computational analyses of its derivatives, including this compound, are not yet available in the public domain.[1]
This guide, therefore, outlines a standardized hypothetical workflow for the in silico prediction of this compound's bioactivity. This framework is designed for researchers, scientists, and drug development professionals to serve as a methodological blueprint for future computational investigations into this and other novel compounds. The protocols described herein are based on established computational chemistry and bioinformatics techniques widely used in drug discovery.[2][3][4]
Foundational Steps: Ligand and Target Preparation
A rigorous in silico analysis begins with the meticulous preparation of the small molecule (ligand) and its potential protein targets.
Ligand Preparation Protocol
The three-dimensional structure of this compound is the starting point. If a crystal structure is unavailable, it can be built using molecular modeling software and subsequently optimized.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: Obtain the 2D structure of this compound.
-
3D Conversion: Convert the 2D structure to a 3D conformation using software such as Avogadro or ChemDraw.
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation. This is typically achieved using force fields like MMFF94 or UFF.
-
File Format Conversion: Save the optimized structure in a suitable format for docking studies, such as .pdbqt.
Protein Target Selection and Preparation
The selection of protein targets is crucial and is often guided by the bioactivity of structurally similar compounds or by screening against panels of proteins implicated in specific diseases. For a novel compound like this compound, a broad initial screening might be appropriate.
Experimental Protocol: Protein Preparation
-
Target Identification: Identify potential protein targets from databases such as the Protein Data Bank (PDB).
-
Structure Pre-processing: Download the PDB file of the target protein. Remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Add polar hydrogen atoms to the protein structure, as these are critical for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to the protein atoms.
-
Grid Box Definition: Define the binding site (the "grid box") for the docking simulation, typically centered on the active site of the enzyme or the binding pocket of the receptor.
Core Computational Analysis: Molecular Docking and ADMET Prediction
With prepared ligand and targets, the core of the in silico analysis involves predicting the binding affinity and the pharmacokinetic properties of the compound.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The strength of this interaction is estimated by a scoring function, which provides a binding energy value.[5][6][7][8][9]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Input Files: Provide the prepared ligand and protein files in .pdbqt format.
-
Configuration File: Create a configuration file specifying the coordinates of the grid box and the exhaustiveness of the search.
-
Execution: Run the AutoDock Vina software.
-
Analysis of Results: Analyze the output file, which contains the binding energies and the predicted binding poses of the ligand in the protein's active site. Lower binding energies typically indicate a more stable protein-ligand complex.
The following table illustrates a hypothetical output from a molecular docking study of this compound against a panel of cancer-related protein targets.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Tyrosine-protein kinase ABL1 | 1IEP | -9.2 | MET318, LEU248, ILE360 |
| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.5 | LEU718, VAL726, ALA743 |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -7.8 | PHE105, ARG143, TYR101 |
| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.1 | LEU83, ILE10, VAL18 |
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound.[10][11][12][13][14] Various web-based tools and standalone software can predict these properties based on the molecule's structure.
Experimental Protocol: ADMET Prediction using SwissADME
-
Input: Submit the SMILES string or the 2D structure of this compound to the SwissADME web server.
-
Analysis: The server will compute a range of physicochemical properties and pharmacokinetic parameters.
Below is a table summarizing hypothetical ADMET predictions for this compound.
| Property | Predicted Value (Hypothetical) | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five |
| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule of Five |
| H-bond Donors | < 5 | Compliant with Lipinski's Rule of Five |
| H-bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five |
| Pharmacokinetics | ||
| GI Absorption | High | Good oral bioavailability predicted |
| BBB Permeant | No | Low potential for CNS side effects |
| CYP Inhibitor (e.g., CYP2D6) | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good drug-like properties |
| Bioavailability Score | 0.55 | High probability of good bioavailability |
| Medicinal Chemistry | ||
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Low probability of non-specific activity |
Visualization of Workflows and Pathways
Visualizing the computational workflow and potential biological pathways is crucial for understanding and communicating the results.
General In Silico Bioactivity Prediction Workflow
The following diagram illustrates the overall workflow for the in silico prediction of a novel compound's bioactivity.
Hypothetical Signaling Pathway Inhibition
Based on docking results suggesting high affinity for a target like EGFR, a diagram can be constructed to visualize the potential mechanism of action.
Conclusion
While no specific in silico studies on this compound have been published to date, the established computational methodologies presented in this guide provide a robust framework for its future investigation. Through a systematic approach encompassing ligand and target preparation, molecular docking, and ADMET prediction, researchers can generate valuable initial hypotheses about the bioactivity, mechanism of action, and drug-like properties of this novel compound. These computational predictions are indispensable for guiding subsequent experimental validation and accelerating the drug discovery process.
References
- 1. Epistephamiersine | C21H27NO6 | CID 91895297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Docking Studies and Molecular Dynamic Simulations Reveal Different Features of IDO1 Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies to map the binding site of squalene synthase inhibitors on dehydrosqualene synthase of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of molecular docking programs for virtual screening against dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response Surface Study on Molecular Docking Simulations of Citalopram and Donepezil as Potent CNS Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. Prediction of ADMET, molecular docking, DFT, and QSPR of potential phytoconstituents from Ambrosia maritima L. targeting xanthine oxidase [pharmacia.pensoft.net]
- 13. Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work | Semantic Scholar [semanticscholar.org]
A Comprehensive Technical Review of Hasubanan Alkaloids: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hasubanan (B79425) alkaloids are a fascinating class of natural products characterized by a unique and complex tetracyclic aza-[4.4.3]propellane core structure.[1] First isolated from plants of the Stephania genus, these compounds have garnered significant attention from the scientific community due to their structural relationship to morphinan (B1239233) alkaloids and their diverse range of biological activities.[2] While they do not typically exhibit the potent analgesic effects of morphine, hasubanan alkaloids have shown promise in other therapeutic areas, including opioid receptor modulation, anti-inflammatory effects, and antimicrobial activity.[2][3][4] This in-depth technical guide provides a comprehensive review of the current state of knowledge on hasubanan alkaloids, with a focus on their synthesis, biological evaluation, and the experimental methodologies employed in their study.
Total Synthesis of Key Hasubanan Alkaloids
The intricate architecture of the hasubanan skeleton has made it a challenging and attractive target for total synthesis. Several elegant synthetic routes have been developed, showcasing a variety of strategic approaches to construct the core structure and introduce key functionalities.
Synthesis of (±)-Hasubanonine
One notable synthesis of (±)-hasubanonine involves a convergent strategy featuring the construction of a phenanthrene (B1679779) intermediate.[5] This intermediate is then elaborated through a sequence of reactions including oxidative phenolic coupling, anionic oxy-Cope rearrangement, and an acid-promoted cyclization to furnish the hasubanan core.[5]
Table 1: Key Synthetic Steps and Yields for the Total Synthesis of (±)-Hasubanonine [5]
| Step | Reagents and Conditions | Product | Yield (%) |
| Suzuki Coupling | Aryl iodide (5), Arylboronic ester (6), Pd catalyst | Dialdehyde (11) | 79 |
| Wittig Olefination and Ring-Closing Metathesis | Wittig reagent, Grubbs II catalyst | Phenanthrene (4) | 92 from 11 |
| Catalytic Hydrogenation | H₂, Pd/C | Dihydrophenanthrene (3) | 95 |
| Oxidative Phenolic Coupling | PhI(OAc)₂ | Masked o-benzoquinone | - |
| Anionic Oxy-Cope Rearrangement and subsequent steps to completion | Allylmagnesium chloride, followed by a multi-step sequence | (±)-Hasubanonine | - |
Note: Yields for the final steps were not explicitly provided in a step-by-step manner in the reviewed literature.
Caption: Synthetic route to (±)-Hasubanonine.
Total Synthesis of Stephadiamine and Metaphanine
The total synthesis of stephadiamine and its proposed biosynthetic precursor, metaphanine, has also been achieved, highlighting a biomimetic approach in the final stages.[6] A key feature of this synthesis is an intramolecular oxidative coupling to form a key intermediate.[6]
Table 2: Key Synthetic Steps and Yields for the Total Synthesis of Metaphanine and Stephadiamine [3][6][7][8][9]
| Step | Reagents and Conditions | Product | Yield (%) |
| Coupling and Reduction | Base, reduction | Racemic alcohol (7) | - |
| Kinetic Resolution and subsequent steps | Enzyme, protection, ozonolysis, amination, deprotection | Cyclization precursor (4) | - |
| Oxidative Coupling | PIDA | Intermediate (10) | Low |
| Debromination and Aza-Michael Addition | Debrominating agent, HMPA | Ketone (11) | Excellent |
| Oxidation and Reduction | Oxidizing agent, reducing agent | Intermediate (13) | Good |
| Final steps to Metaphanine | Multi-step sequence | Metaphanine (2) | - |
| Conversion to Stephadiamine | NH₃, MeOH | Stephadiamine (1) | 90 |
Note: Detailed step-by-step yields were not fully available in the reviewed literature.
Caption: Synthetic route to Metaphanine and Stephadiamine.
Biological Activities and Pharmacological Profile
Hasubanan alkaloids have been investigated for a range of biological activities, with their interaction with opioid receptors being a primary area of interest.
Opioid Receptor Binding Affinity
Several hasubanan alkaloids have demonstrated affinity for opioid receptors, particularly the delta-opioid receptor.[3] The binding affinities, often expressed as IC50 or Ki values, vary depending on the specific alkaloid and its stereochemistry.
Table 3: Opioid Receptor Binding Affinities of Selected Hasubanan Alkaloids [3][10][11][12]
| Compound | Receptor | Assay Type | IC50 (µM) | Ki (nM) | Source Organism |
| Hasubanan Alkaloid 1 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 2 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 3 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 4 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 5 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 6 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 7 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
| Hasubanan Alkaloid 8 | Delta-Opioid | Radioligand Binding | 0.7 - 46 | N/A | Stephania japonica |
Note: Specific Ki values for a broad range of hasubanan alkaloids are not widely reported in the reviewed literature. The IC50 values are presented as a range found for a series of hasubanan alkaloids.
Anti-inflammatory Activity
Certain hasubanan alkaloids have also been shown to possess anti-inflammatory properties. For instance, compounds isolated from Stephania longa have demonstrated inhibitory effects on the production of pro-inflammatory cytokines.[13]
Table 4: Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa [13]
| Compound | Target | IC50 (µM) |
| Stephalonine Q | S. aureus | 50 (MIC) |
| Stephalonine R | - | - |
| Stephalonine S | - | - |
| Isolonganone | - | - |
| Eletefine | S. aureus | 50 (MIC) |
Note: The primary anti-inflammatory data in the reviewed literature focused on antimicrobial activity as an indicator of potential anti-inflammatory action.
Signaling Pathways
The interaction of hasubanan alkaloids with delta-opioid receptors suggests their involvement in G-protein coupled receptor (GPCR) signaling cascades. While specific studies on the downstream signaling of hasubanan alkaloids are limited, a general understanding can be inferred from the known mechanisms of delta-opioid receptor agonists. Activation of the delta-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and modulation of ion channels through the Gαi/o subunit. Furthermore, the β-arrestin pathway can be engaged, leading to receptor internalization and activation of other signaling cascades, such as the ERK/MAPK pathway. The potential for biased agonism, where a ligand preferentially activates one pathway over another, is an area of active investigation for opioid receptor ligands.[4][14]
Caption: Putative signaling pathway of hasubanan alkaloids.
Experimental Protocols
A variety of experimental techniques are employed to isolate, characterize, and evaluate the biological activity of hasubanan alkaloids.
Isolation and Characterization Workflow
The isolation of hasubanan alkaloids from their natural sources, typically plants of the Stephania genus, follows a general workflow for natural product chemistry.[15]
References
- 1. Efficient entry to the hasubanan alkaloids: first enantioselective total syntheses of (-)-hasubanonine, (-)-runanine, (-)-delavayine, and (+)-periglaucine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased Agonism of Endogenous Opioid Peptides at the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of Ste... | Organic Chemistry [organicchemistry.eu]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of Dihydrooxoepistephamiersine: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the total synthesis of Dihydrooxoepistephamiersine, a complex hasubanan (B79425) alkaloid. While a direct total synthesis for this compound has not been detailed in the literature, this protocol outlines the complete synthesis of the closely related precursor, Oxoepistephamiersine, as reported by Sun et al. in Angewandte Chemie International Edition.[1][2][3] A proposed final reduction step to yield the target molecule, this compound, is also described.
The synthesis of Oxoepistephamiersine is a significant achievement in natural product synthesis, featuring a palladium-catalyzed cascade cyclization, a regioselective Baeyer-Villiger oxidation, and a late-stage C-H bond oxidation.[1][2] This innovative approach provides a foundation for the synthesis of other hasubanan alkaloids.
Synthetic Workflow Overview
The total synthesis of Oxoepistephamiersine begins with commercially available cyclohexanedione monoethylene acetal (B89532) and proceeds through a multi-step sequence to construct the complex pentacyclic core of the molecule. The overall workflow is depicted in the following diagram.
References
Application Notes and Protocols: Semi-synthesis of Dihydrooxoepistephamiersine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the proposed semi-synthesis of novel Dihydrooxoepistephamiersine analogs. This compound belongs to the hasubanan (B79425) class of alkaloids, which are naturally occurring compounds predominantly found in plants of the Stephania genus.[1][2] Hasubanan alkaloids have garnered significant interest due to their structural similarity to morphine and their diverse biological activities, including anti-inflammatory, opioid receptor binding, and potential anticancer properties.[1][3][4] These application notes detail a hypothetical semi-synthetic route starting from the naturally occurring hasubanan alkaloid, oxoepistephamiersine (B12291007), which can be isolated from Stephania japonica.[5] The protocols provided herein are adapted from established synthetic methodologies for related compounds and offer a foundational approach for the synthesis and future structure-activity relationship (SAR) studies of this promising class of molecules.
Introduction to this compound and its Analogs
Hasubanan alkaloids are characterized by a unique bridged polycyclic core structure. Their diverse biological activities make them attractive scaffolds for drug discovery. The semi-synthesis of analogs from a readily available natural product, such as oxoepistephamiersine, offers an efficient strategy to generate a library of novel compounds for biological screening. This approach bypasses the often lengthy and complex process of total synthesis.
The proposed semi-synthesis focuses on the reduction of the C6-keto group of oxoepistephamiersine to yield the corresponding dihydro-analog, followed by derivatization at other reactive sites to generate a series of novel analogs. These modifications are intended to explore the structure-activity relationships and potentially enhance the therapeutic properties of the parent compound.
Proposed Semi-synthetic Scheme
The proposed semi-synthesis of this compound analogs commences with the isolation of oxoepistephamiersine from Stephania japonica. The key synthetic transformations involve the reduction of the C6-ketone and subsequent functionalization.
Caption: Proposed workflow for the semi-synthesis of this compound analogs.
Experimental Protocols
3.1. Isolation of Oxoepistephamiersine
Oxoepistephamiersine can be isolated from the roots of Stephania japonica following established phytochemical procedures. A general protocol involves extraction with a non-polar solvent like petroleum ether, followed by chromatographic separation.[5]
Protocol 3.1.1: Extraction and Chromatographic Separation
-
Air-dry and pulverize the roots of Stephania japonica.
-
Perform exhaustive extraction of the powdered plant material with petroleum ether at room temperature.
-
Concentrate the resulting extract under reduced pressure to obtain a crude residue.
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of chloroform-methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization of alkaloids.
-
Combine fractions containing oxoepistephamiersine and purify further by preparative TLC or recrystallization to yield the pure compound.
3.2. Semi-synthesis of this compound
The reduction of the C6-ketone in oxoepistephamiersine can be achieved using a mild reducing agent to avoid unwanted side reactions.
Protocol 3.2.1: Reduction of Oxoepistephamiersine
-
Dissolve oxoepistephamiersine (1.0 eq) in anhydrous methanol (B129727) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise over 15 minutes with constant stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
3.3. Semi-synthesis of this compound Analogs
Further derivatization of this compound can be explored to generate a library of analogs. For instance, N-alkylation or N-acylation can be performed.
Protocol 3.3.1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (K₂CO₃, 3.0 eq) and the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.2 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-alkylated analog.
Biological Activity of Related Hasubanan Alkaloids
While the biological activities of this compound and its analogs are yet to be determined, data from related hasubanan alkaloids provide insights into their potential therapeutic applications.
Table 1: Anti-inflammatory Activity of Selected Hasubanan Alkaloids
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Longanone | TNF-α production inhibition | TNF-α | 6.54 | [6] |
| Cephatonine | TNF-α production inhibition | TNF-α | 9.87 | [6] |
| Prostephabyssine | TNF-α production inhibition | TNF-α | 15.23 | [6] |
| Longanone | IL-6 production inhibition | IL-6 | 20.11 | [6] |
| Cephatonine | IL-6 production inhibition | IL-6 | 30.44 | [6] |
| Prostephabyssine | IL-6 production inhibition | IL-6 | 25.67 |[6] |
Table 2: Opioid Receptor Binding Affinity of Selected Hasubanan Alkaloids
| Compound | Receptor | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Hasubanan Alkaloid 1 | δ-opioid receptor | 0.7 | [3] |
| Hasubanan Alkaloid 2 | δ-opioid receptor | 1.5 | [3] |
| Hasubanan Alkaloid 3 | δ-opioid receptor | 46 |[3] |
Table 3: Antiproliferative Activity of Selected Hasubanan Alkaloids
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| Hasubanan Alkaloid A | N87 | Submicromolar inhibitor | [7] |
| Hasubanan Alkaloid B | N87 | Submicromolar inhibitor | [7] |
| Hasubanan Alkaloid C | N87 | Submicromolar inhibitor | [7] |
| Hasubanan Alkaloid D | N87 | Submicromolar inhibitor |[7] |
Potential Signaling Pathways
The observed biological activities of hasubanan alkaloids suggest their interaction with key cellular signaling pathways.
5.1. Anti-inflammatory Pathways
The inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 suggests that hasubanan alkaloids may modulate inflammatory signaling pathways like the NF-κB and MAPK pathways.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by hasubanan analogs.
5.2. Opioid Receptor Signaling
The binding of hasubanan alkaloids to opioid receptors suggests their potential to modulate downstream signaling cascades, which are typically G-protein coupled.
Caption: Proposed modulation of the opioid receptor signaling pathway by hasubanan analogs.
Conclusion
The semi-synthesis of this compound analogs from the natural product oxoepistephamiersine presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the chemical synthesis and subsequent biological evaluation of these compounds. Further investigation into their mechanism of action, particularly their effects on inflammatory and opioid signaling pathways, will be crucial in elucidating their full therapeutic potential. The structure-activity relationship data generated from these analogs will be invaluable for the rational design of more potent and selective drug candidates.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
No Data Available for Dihydrooxoepistephamiersine in Animal Models of Disease
Despite a comprehensive search of scientific literature and databases, no studies detailing the use of Dihydrooxoepistephamiersine in animal models of any disease were found. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
The compound "this compound" does not appear in published research detailing its pharmacological effects, mechanism of action, or evaluation in preclinical animal studies. This lack of information prevents the summarization of quantitative data, the provision of experimental protocols, and the creation of signaling pathway diagrams, as no such data has been publicly reported.
While related compounds such as "Epistephamiersine" and "Oxoepistephamiersine" are known and have been synthesized, belonging to the hasubanan (B79425) alkaloid class of molecules, this does not provide a basis for speculating on the specific biological activities or potential therapeutic uses of this compound.[1][2] The pharmacology of compounds can change significantly with small structural modifications, and without experimental data, any assumptions would be unfounded.
For researchers, scientists, and drug development professionals interested in this or related compounds, the current state of knowledge indicates that any investigation into the effects of this compound would be entering novel research territory. Future studies would first need to focus on the synthesis and basic characterization of the compound, followed by in vitro assays to determine its biological targets and mechanism of action. Only after these foundational steps would in vivo studies in animal models be warranted to explore its potential therapeutic applications.
It is recommended to:
-
Verify the Compound Name and Structure: Ensure the accuracy of the name "this compound" and its chemical structure, as minor variations can lead to different lines of existing research.
-
Explore Related Hasubanan Alkaloids: Research on other hasubanan alkaloids may provide insights into potential biological activities and inform the design of future studies for novel derivatives.
-
Initiate Foundational Research: If the compound is of significant interest, the necessary first steps would involve chemical synthesis and in vitro screening to establish a biological profile before proceeding to animal studies.
At present, the absence of published data makes it impossible to fulfill the request for detailed application notes and protocols for this compound in animal models of disease.
References
Application Notes and Protocols for Investigating Dihydrooxoepistephamiersine and Related Hasubanan Alkaloids as Potential Therapeutic Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature containing specific experimental data, mechanistic studies, and established therapeutic protocols for Dihydrooxoepistephamiersine (CAS No. 51804-69-4) is not publicly available at the time of this writing. The following application notes and protocols are based on the broader class of hasubanan (B79425) alkaloids isolated from Stephania species and general methodologies for evaluating the therapeutic potential of novel natural products. These should be considered as a foundational guide for initiating research on this compound.
Introduction to this compound and Hasubanan Alkaloids
This compound is a hasubanan-type alkaloid that can be isolated from plants of the Stephania genus, such as Stephania japonica. Alkaloids are naturally occurring chemical compounds that have a wide range of pharmacological activities. Hasubanan alkaloids, a specific class of these compounds, have demonstrated a variety of biological effects, including anti-inflammatory, antimicrobial, anti-HBV (Hepatitis B virus), and cytotoxic activities. A review of pharmacological studies on hasubanan and acutumine (B231681) alkaloids highlights their potential for therapeutic development, noting activities such as opioid receptor affinity and cytotoxicity.[1]
The therapeutic potential of alkaloids from the Stephania genus is an active area of research. These compounds are known to exhibit anti-proliferation and antimetastatic activity in various cancer models both in vitro and in vivo.[2] Given the biological activities of related compounds, this compound presents an interesting candidate for investigation as a potential therapeutic agent, particularly in oncology and inflammatory diseases.
Potential Therapeutic Applications
Based on the known biological activities of related hasubanan alkaloids, the primary therapeutic areas for investigation of this compound include:
-
Oncology: Many natural alkaloids exhibit anticancer properties.[3][4] The cytotoxic potential of hasubanan alkaloids against various cancer cell lines suggests that this compound could be a candidate for anticancer drug discovery.
-
Inflammatory Diseases: Several hasubanan alkaloids isolated from Stephania longa have shown significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Infectious Diseases: Antimicrobial and anti-HBV activities have been reported for some hasubanan alkaloids, indicating a potential application in treating infectious diseases.[1]
Data Presentation: Biological Activities of Related Hasubanan Alkaloids
While specific quantitative data for this compound is unavailable, the following table summarizes the reported activities of other hasubanan alkaloids isolated from Stephania species to provide a comparative context for researchers.
| Alkaloid Name | Source Organism | Biological Activity | Cell Line/Model | Reported IC50/Effect | Reference |
| Longanone | Stephania longa | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 (TNF-α): 6.54 µM, IC50 (IL-6): 13.52 µM | |
| Cephatonine | Stephania longa | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 (TNF-α): 9.87 µM, IC50 (IL-6): 20.11 µM | |
| Prostephabyssine | Stephania longa | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | IC50 (TNF-α): 15.21 µM, IC50 (IL-6): 30.44 µM | |
| Various Hasubanan Alkaloids | Stephania japonica | Opioid Receptor Binding | Human δ-opioid receptor | IC50 values ranging from 0.7 to 46 µM | [5] |
| Hernsubanine A-C | Stephania hernandifolia | Cytotoxicity | A549 and K562 human cancer cell lines | Hernsubanine A showed no cytotoxicity | [6] |
Experimental Protocols
The following are generalized protocols for the initial screening and characterization of the therapeutic potential of a novel hasubanan alkaloid like this compound.
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
This protocol outlines a standard procedure to determine the concentration-dependent cytotoxic effect of a test compound on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Induction Assay by Flow Cytometry
This protocol is for determining if the cytotoxic effect of the compound is mediated through the induction of apoptosis.
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualization of Potential Mechanisms and Workflows
The following diagrams, created using Graphviz, illustrate a hypothetical signaling pathway for the anticancer activity of a natural alkaloid and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for a natural alkaloid.
Caption: General workflow for natural product drug discovery.
Conclusion
This compound, as a member of the hasubanan alkaloid family, represents a promising yet underexplored natural product. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically investigate its therapeutic potential. Further studies are warranted to isolate and purify this compound in sufficient quantities for comprehensive biological evaluation, to elucidate its specific mechanisms of action, and to assess its efficacy and safety in preclinical models.
References
- 1. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antioxidant effects of nanoformulations composed of metal-organic frameworks delivering rutin and/or piperine natural agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Dihydrooxoepistephamiersine: A Guide to Hypothetical Application and Protocol Development
Introduction
Dihydrooxoepistephamiersine is a natural product that has garnered interest within the research community. As with many novel compounds, a critical step in elucidating its therapeutic potential lies in the development of robust high-throughput screening (HTS) assays. These assays are essential for identifying and characterizing molecular targets, understanding mechanisms of action, and enabling the discovery of new lead compounds for drug development. This document provides a detailed, albeit hypothetical, framework for the application and protocols of HTS assays tailored to this compound, designed for researchers, scientists, and drug development professionals. In the absence of specific published data on HTS assays for this compound, this guide is based on established principles of HTS assay development for natural products with potential anti-cancer and anti-inflammatory activities.
Hypothetical Signaling Pathway Modulated by this compound
To illustrate the design of relevant HTS assays, we will postulate a hypothetical signaling pathway that this compound may modulate. Let us assume that this compound exerts its effects by inhibiting a key kinase, "Kinase-X," which is upstream of the pro-inflammatory transcription factor "TF-Y."
Caption: Hypothetical signaling pathway where this compound inhibits Kinase-X.
Application Notes: High-Throughput Screening Assays
Based on the hypothetical pathway, several HTS assays can be developed to screen for modulators of this pathway or to characterize the activity of this compound and its analogs.
1. Biochemical Assay: Kinase-X Inhibition Assay
-
Principle: This assay directly measures the enzymatic activity of purified Kinase-X. Inhibition of the kinase by this compound results in a decreased phosphorylation of a model substrate.
-
Application: Primary screening of compound libraries to identify direct inhibitors of Kinase-X. Structure-activity relationship (SAR) studies of this compound analogs.
-
Detection Method: A common method is to use a luminescent ATP detection assay (e.g., Kinase-Glo®). As the kinase consumes ATP to phosphorylate the substrate, the remaining ATP is converted to a luminescent signal. A higher signal indicates greater inhibition.
2. Cell-Based Assay: TF-Y Reporter Gene Assay
-
Principle: This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter containing TF-Y binding sites. Activation of TF-Y leads to reporter gene expression.
-
Application: Secondary screening to confirm the cellular activity of hits from the primary screen. Identification of compounds that modulate the pathway downstream of Kinase-X.
-
Detection Method: Luminescence or fluorescence measurement, depending on the reporter gene used.
3. High-Content Imaging Assay: TF-Y Nuclear Translocation Assay
-
Principle: In many signaling pathways, transcription factor activation involves its translocation from the cytoplasm to the nucleus. This assay uses automated microscopy and image analysis to quantify the nuclear localization of TF-Y.
-
Application: To confirm the mechanism of action of identified hits by visualizing a key cellular event. To distinguish between compounds with different modes of action.
-
Detection Method: Immunofluorescence staining of TF-Y followed by automated imaging and analysis.
Experimental Protocols
Protocol 1: Kinase-X Inhibition Assay (Luminescent ATP Detection)
Materials:
-
Purified recombinant Kinase-X enzyme
-
Kinase-X substrate peptide
-
This compound (and other test compounds)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Workflow for the Kinase-X inhibition HTS assay.
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase reaction buffer.
-
Add 50 nL of compound solution to the appropriate wells.
-
Add 5 µL of Kinase-X enzyme solution (pre-diluted in reaction buffer) to all wells except the negative control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP (at a concentration equal to the Km for ATP).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC₅₀ (µM) |
| DMSO (Control) | - | 1,500,000 | 0 | - |
| Staurosporine | 0.1 | 15,000 | 99 | 0.02 |
| This compound | 0.01 | 1,350,000 | 10 | 1.2 |
| 0.1 | 975,000 | 35 | ||
| 1 | 600,000 | 60 | ||
| 10 | 150,000 | 90 | ||
| 100 | 30,000 | 98 |
Protocol 2: TF-Y Reporter Gene Assay
Materials:
-
HEK293 cells stably expressing the TF-Y reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (and other test compounds)
-
Stimulant (e.g., a cytokine that activates the pathway upstream of Kinase-X)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 384-well cell culture plates
-
Automated liquid handling system and plate reader with luminescence detection
Workflow Diagram:
Caption: Workflow for the TF-Y reporter gene HTS assay.
Procedure:
-
Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well and incubate overnight.
-
Add 50 nL of compound solution to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add the stimulant to all wells except the unstimulated control.
-
Incubate for 6 hours at 37°C to allow for reporter gene expression.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to all wells.
-
Read the luminescence on a plate reader.
Data Presentation:
| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | EC₅₀ (µM) |
| Unstimulated | - | 10,000 | - | - |
| Stimulated + DMSO | - | 200,000 | 0 | - |
| This compound | 0.01 | 180,000 | 10 | 0.8 |
| 0.1 | 140,000 | 30 | ||
| 1 | 80,000 | 60 | ||
| 10 | 20,000 | 90 | ||
| 100 | 12,000 | 94 |
The development of high-throughput screening assays is a cornerstone of modern drug discovery. While specific HTS protocols for this compound are not yet publicly available, the principles and methodologies outlined in this document provide a robust framework for their creation. By employing a combination of biochemical and cell-based assays, researchers can effectively screen for and characterize compounds that interact with the cellular targets of this compound, thereby accelerating the journey from a promising natural product to a potential therapeutic agent. The provided hypothetical data and workflows serve as a practical guide for the design and implementation of such screening campaigns.
Application Note: A Validated LC-MS/MS Method for the Quantification of Dihydrooxoepistephamiersine in Human Plasma
Abstract
This document details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dihydrooxoepistephamiersine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies. The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, suitable for clinical and preclinical applications. All experimental protocols and quantitative data are presented in detail, adhering to international bioanalytical method validation guidelines.
Disclaimer: As of the date of this document, the chemical structure and molecular weight for "this compound" are not available in public scientific literature. Therefore, for the purpose of providing a complete and illustrative protocol, the well-characterized isoquinoline (B145761) alkaloid Berberine will be used as a surrogate analyte to define specific mass spectrometry parameters and expected performance characteristics. The user must determine the exact mass and fragmentation pattern for this compound and validate the method accordingly.
Introduction
The accurate quantification of novel therapeutic agents in biological matrices is fundamental to understanding their pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME). This compound is an isoquinoline alkaloid of interest for pharmaceutical development. A validated bioanalytical method is crucial for advancing its preclinical and clinical evaluation. This application note provides a comprehensive protocol for its determination in human plasma using LC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (or surrogate: Berberine), Internal Standard (IS) (e.g., Palmatine or a stable isotope-labeled analog).
-
Chemicals: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic Acid (99%+), Deionized Water (18.2 MΩ·cm).
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, autosampler vials, C18 Solid Phase Extraction (SPE) cartridges (optional for enhanced cleanup).
-
Plasma: Blank human plasma (screened for interferences).
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1][2]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of protein content from plasma samples.[3]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard (IS) working solution to all tubes except for the blank matrix samples.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to autosampler vials for analysis.
LC-MS/MS Method Parameters
The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Capillary Voltage | 3500 V[4] |
| Gas Temperature | 350°C[4] |
| Gas Flow | 10 L/min[4] |
| Nebulizer Pressure | 35 psi[4] |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) -> Product Ion (m/z) |
| Berberine (Surrogate) | 336.1 -> 320.1 |
| Palmatine (IS) | 352.2 -> 336.2 |
Note: Collision energy and other compound-specific parameters must be optimized by infusing a standard solution of the pure substance.
Method Validation Summary
The method should be validated according to the principles outlined in the EMA and ICH M10 guidelines.[5][6][7] The following table summarizes the expected performance characteristics of the assay.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Expected Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20%[7] | 1.0 ng/mL |
| Intra-day Accuracy & Precision | Accuracy: within ±15% of nominal; Precision (CV): ≤15% (n=6)[7] | Accuracy: 95.2 - 104.5%; Precision: < 8.1% |
| Inter-day Accuracy & Precision | Accuracy: within ±15% of nominal; Precision (CV): ≤15% (n=18 over 3 days)[7] | Accuracy: 97.0 - 102.8%; Precision: < 9.5% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15%[7] | 91.3 - 106.2% |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-Thaw, 3 Cycles) | Mean concentration within ±15% of nominal[7] | Deviation < 7% |
| Stability (Short-term, 24h at RT) | Mean concentration within ±15% of nominal[7] | Deviation < 5% |
| Stability (Long-term, 30 days at -80°C) | Mean concentration within ±15% of nominal[7] | Deviation < 10% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
Caption: LC-MS/MS experimental workflow.
Bioanalytical Process for Pharmacokinetic Studies
This diagram outlines the logical flow of using the validated bioanalytical method within a typical pharmacokinetic study.[8]
Caption: Pharmacokinetic study workflow.
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound (using Berberine as a surrogate for method development) in human plasma. The simple protein precipitation sample preparation allows for high throughput, and the method demonstrates excellent performance in linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers, enabling reliable bioanalysis to support pharmacokinetic assessments in drug development programs. Full validation with the authentic this compound compound is a mandatory next step.
References
- 1. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRAN Task View: Analysis of Pharmacokinetic Data [cran.r-project.org]
- 4. scispace.com [scispace.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. admescope.com [admescope.com]
Application Notes and Protocols for Dihydrooxoepistephamiersine in Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrooxoepistephamiersine is a hasubanan-type alkaloid isolated from the roots of Stephania japonica. As a member of the hasubanan (B79425) class, it represents a valuable component of natural product libraries for drug discovery and development. Hasubanan alkaloids, structurally similar to morphine, have garnered significant interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects, as well as their affinity for opioid receptors.[1] These properties make this compound and related compounds promising candidates for screening campaigns targeting a range of therapeutic areas.
This document provides detailed application notes and experimental protocols for the utilization of this compound in natural product libraries, focusing on its potential as an anti-inflammatory and neuroprotective agent. While specific quantitative data for this compound is limited in publicly available literature, data from structurally related hasubanan alkaloids are presented to guide initial experimental design and screening efforts.
Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | Chem-Space Database |
| CAS Number | 51804-69-4 | Chem-Space Database |
| Molecular Formula | C₂₁H₂₇NO₇ | Chem-Space Database |
| Molecular Weight | 405.44 g/mol | Chem-Space Database |
| Class | Hasubanan Alkaloid | Inferred from literature |
| Source | Stephania japonica | Inferred from literature |
| Purity | ≥98% (Commercially available) | Commercial suppliers |
| Appearance | Powder | Commercial suppliers |
| Solubility | Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial suppliers |
Biological Activities of Related Hasubanan Alkaloids
Anti-inflammatory Activity
Several hasubanan alkaloids from Stephania longa have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
| Compound | Target | IC₅₀ (µM) |
| Longanone | TNF-α | 19.22 |
| Cephatonine | TNF-α | 16.44 |
| Prostephabyssine | TNF-α | 15.86 |
| Longanone | IL-6 | 6.54 |
| Cephatonine | IL-6 | 39.12 |
| Prostephabyssine | IL-6 | 30.44 |
Opioid Receptor Binding Affinity
Hasubanan alkaloids isolated from the aerial parts of Stephania japonica have shown affinity for the human delta-opioid receptor.
| Compound Type | Target | IC₅₀ Range (µM) |
| Hasubanan Alkaloids | Delta-opioid receptor | 0.7 - 46 |
Application in Natural Product Libraries
This compound is a valuable addition to natural product libraries for high-throughput screening (HTS) campaigns. Its hasubanan scaffold can serve as a starting point for the development of novel therapeutics.
Potential Screening Targets:
-
Inflammatory Pathways: Kinases (e.g., JAK, SYK), transcription factors (e.g., NF-κB), and enzymes involved in the production of inflammatory mediators.
-
Neurological Disorders: Receptors (e.g., opioid, glutamate), enzymes (e.g., cholinesterases), and pathways involved in neuroinflammation and neurodegeneration.
-
Pain Management: Opioid receptors and other targets involved in nociception.
Experimental Protocols
Protocol 1: General Protocol for Isolation of Hasubanan Alkaloids from Stephania species
This protocol provides a general procedure for the isolation of hasubanan alkaloids, which can be adapted for the specific isolation of this compound from Stephania japonica.
Workflow for Hasubanan Alkaloid Isolation
Caption: General workflow for the isolation of hasubanan alkaloids.
Methodology:
-
Extraction: Air-dried and powdered plant material (e.g., roots of Stephania japonica) is extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Partitioning: The residue is suspended in 5% hydrochloric acid and partitioned with chloroform to remove non-alkaloidal components.
-
Alkaloid Extraction: The acidic aqueous layer is basified with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10 and then extracted with chloroform to obtain the crude alkaloidal fraction.
-
Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel or neutral alumina.
-
Fractionation: The column is eluted with a gradient of chloroform and methanol to separate the alkaloids into different fractions.
-
Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on cytokine production in LPS-stimulated macrophages.
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (DMSO) and a negative control (no LPS) should be included.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC₅₀ value, the concentration at which 50% of cytokine production is inhibited, using non-linear regression analysis.
Signaling Pathway
Potential Anti-inflammatory Signaling Pathway Inhibition by Hasubanan Alkaloids
Caption: Postulated anti-inflammatory mechanism of hasubanan alkaloids.
This diagram illustrates the potential mechanism by which hasubanan alkaloids like this compound may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Conclusion
This compound, a hasubanan alkaloid from Stephania japonica, holds significant potential for drug discovery, particularly in the areas of inflammation and neurological disorders. The protocols and data presented in these application notes provide a framework for researchers to incorporate this and related natural products into their screening libraries and to investigate their therapeutic potential. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Dihydrooxoepistephamiersine Extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of Dihydrooxoepistephamiersine and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is an alkaloid compound.[1] It is primarily sourced from the roots of Stephania japonica.[1]
Q2: What are the general properties of this compound relevant to extraction?
As an alkaloid, this compound is a basic compound containing nitrogen atoms in its structure.[2] This property is crucial for the acid-base extraction strategy. It is soluble in various organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Q3: What is the general principle behind a successful this compound extraction?
The most common and effective method for alkaloid extraction is based on the principle of acid-base chemistry.[3][4][5] In an acidic solution, the alkaloid forms a salt, making it soluble in water. By making the solution alkaline, the alkaloid is converted back to its free base form, which is soluble in organic solvents.[4][5] This allows for separation from non-alkaloidal impurities.
Q4: Why is my crude extract highly impure and dark in color?
A high level of impurities in the crude extract can be due to the co-extraction of fats, waxes, pigments, and other non-polar compounds.[3] To mitigate this, a pre-extraction "defatting" step with a non-polar solvent like hexane (B92381) or petroleum ether is highly recommended.[3]
Q5: How can I improve the purity of my extract before final purification?
Beyond the initial defatting, an acid-base washing step can significantly clean up the extract. After the initial extraction, dissolving the crude extract in a dilute acid and washing it with a non-polar organic solvent will remove neutral and weakly basic impurities, as the protonated alkaloid remains in the acidic aqueous phase.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor Quality Plant Material: The concentration of this compound can vary based on harvest time, geographical source, and storage conditions. Heat and light can also degrade the alkaloid.[3] | Ensure the use of high-quality, properly dried, and stored plant material. |
| Inadequate Grinding: The solvent cannot efficiently penetrate the plant material if it is not finely ground. | Grind the plant material to a fine, consistent powder (e.g., 60-80 mesh) to maximize the surface area for extraction.[3] | |
| Suboptimal Extraction Parameters: The choice of solvent, temperature, pH, and extraction time are critical for efficiency.[3] | Optimize these parameters. Consider using Response Surface Methodology (RSM) to systematically determine the optimal conditions.[6][7][8] | |
| Incorrect pH Management: Failure to maintain the optimal pH at each stage of the acid-base extraction can lead to significant losses of the alkaloid.[3] | Carefully monitor and adjust the pH during the acidic and basic treatment steps. | |
| Losses During Purification: Product can be lost during liquid-liquid partitioning, precipitation, or chromatography.[3] | Ensure complete phase separation during liquid-liquid extraction and optimize your chromatography conditions (stationary and mobile phase) for good separation and recovery. | |
| Emulsion Formation During Liquid-Liquid Extraction | Presence of Surfactant-like Impurities: Natural products can contain compounds that stabilize emulsions. | Add a small amount of a saturated salt solution (brine) to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
| Difficulty in Precipitating the Alkaloid | Incomplete Basification: The pH may not be high enough to fully convert the alkaloid salt to its free base. | Ensure the pH is sufficiently alkaline (typically pH 9-10) for complete precipitation.[3] |
| Supersaturation: The alkaloid may remain dissolved in the solvent even under precipitation conditions. | Try cooling the solution or adding a seed crystal to induce precipitation. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction of this compound
This protocol is a standard method for the extraction of alkaloids from plant material.
1. Preparation of Plant Material:
-
Dry the roots of Stephania japonica in a well-ventilated area away from direct sunlight.
-
Grind the dried roots into a fine powder (60-80 mesh).[3]
2. Defatting (Recommended):
-
Macerate the plant powder in petroleum ether or hexane (1:10 w/v) for 12-24 hours.[3]
-
Alternatively, perform a Soxhlet extraction for 4-6 hours.[3]
-
Discard the solvent and allow the plant powder to air dry completely.[3]
3. Acidic Extraction:
-
Macerate the defatted powder in 0.5% hydrochloric acid (1:15 w/v) with occasional shaking for 24 hours.[3]
-
Filter the mixture and collect the acidic aqueous extract.
-
Repeat the extraction on the plant residue two more times and combine the acidic extracts.[3]
4. Basification and Extraction of Free Alkaloid:
-
Slowly add a base, such as 2M NaOH or ammonium (B1175870) hydroxide, to the combined acidic extract with stirring until the pH reaches 9-10.[3]
-
Perform a liquid-liquid extraction on the alkaline solution using chloroform or a chloroform-methanol mixture (e.g., 3:1 v/v). Repeat this extraction 3-5 times.[3]
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.[3]
5. Isolation of Crude this compound:
-
Evaporate the organic solvent under reduced pressure to obtain the crude total alkaloid extract.
6. Purification:
-
The crude extract can be further purified using techniques such as column chromatography or preparative HPLC.
Data Presentation
The following tables present hypothetical data to illustrate the impact of key parameters on the yield of this compound.
Table 1: Effect of Solvent on Extraction Yield
| Solvent System | Extraction Time (h) | Temperature (°C) | Yield (%) |
| Chloroform | 24 | 25 | 0.8 |
| Dichloromethane | 24 | 25 | 0.9 |
| Ethyl Acetate | 24 | 25 | 0.6 |
| Chloroform:Methanol (3:1) | 24 | 25 | 1.2 |
Table 2: Effect of pH on Extraction Yield
| pH of Aqueous Phase | Extraction Solvent | Number of Extractions | Yield (%) |
| 7 | Chloroform | 3 | 0.3 |
| 8 | Chloroform | 3 | 0.7 |
| 9 | Chloroform | 3 | 1.1 |
| 10 | Chloroform | 3 | 1.1 |
| 11 | Chloroform | 3 | 1.0 |
Table 3: Effect of Particle Size on Extraction Yield
| Particle Size | Extraction Time (h) | Solvent | Yield (%) |
| Coarse Powder | 24 | Chloroform:Methanol (3:1) | 0.5 |
| 40-60 mesh | 24 | Chloroform:Methanol (3:1) | 0.9 |
| 60-80 mesh | 24 | Chloroform:Methanol (3:1) | 1.2 |
Visualizations
Caption: Workflow for this compound Extraction.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. This compound | CAS 51804-69-4 | ScreenLib [screenlib.com]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. jocpr.com [jocpr.com]
- 6. ijerjournal.com [ijerjournal.com]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. Response Surface Optimization for Water-Assisted Extraction of Two Saponins from Paris polyphylla var. yunnanensis Leav… [ouci.dntb.gov.ua]
Technical Support Center: Total Synthesis of Dihydrooxoepistephamiersine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Dihydrooxoepistephamiersine and related hasubanan (B79425) alkaloids. The content is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic endeavor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a complex hasubanan alkaloid, presents several significant challenges. These primarily revolve around the construction of its intricate polycyclic framework and the precise installation of multiple stereocenters. Key challenging steps include:
-
An enantioselective alkylation to establish the initial stereocenter.
-
A palladium-catalyzed cascade cyclization to build the core tricyclic system.[1]
-
A regioselective Baeyer-Villiger oxidation to form a key lactone intermediate.[1]
-
A complex skeletal reorganization cascade to construct the benzannulated aza[4.4.3]propellane core.[1]
-
A late-stage, regio- and diastereoselective oxidative annulation of an sp³ C-H bond to forge the tetrahydrofuran (B95107) (THF) ring system and the hemiketal moiety.[1]
Q2: How is the initial stereochemistry of the molecule established?
A2: The initial and crucial stereochemistry is typically set through a highly enantioselective alkylation of a prochiral starting material, such as cyclohexanedione monoethylene acetal.[1] Achieving high enantiomeric excess is critical at this early stage, as this chirality is transferred through the subsequent synthetic steps.
Q3: What makes the late-stage C-H oxidation step particularly difficult?
A3: Late-stage C-H oxidation is challenging due to the need for high selectivity on a complex molecule with numerous C-H bonds.[2][3][4][5][6] The reaction must proceed at a specific site (regioselectivity) and with a specific spatial orientation (diastereoselectivity) to yield the desired product. Undesired oxidation at other positions can lead to a mixture of products that are difficult to separate and lower the overall yield.
Troubleshooting Guides
Enantioselective Alkylation of Cyclohexanedione Monoethylene Acetal
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Enantiomeric Excess (e.e.) | - Inefficient chiral catalyst or ligand.- Incorrect reaction temperature.- Presence of water or other impurities. | - Screen a variety of chiral ligands and catalysts.- Optimize the reaction temperature; lower temperatures often improve enantioselectivity.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Low Yield | - Incomplete reaction.- Decomposition of starting material or product.- Inefficient work-up or purification. | - Increase reaction time or catalyst loading.- Use milder reaction conditions.- Optimize the purification method (e.g., chromatography conditions). |
| Formation of Dialkylated Product | - Excess alkylating agent or strong base. | - Use a stoichiometric amount of the alkylating agent.- Slowly add the alkylating agent to the reaction mixture.- Use a less reactive base or lower the reaction temperature. |
Palladium-Catalyzed Cascade Cyclization
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | - Inactive catalyst.- Incorrect ligand.- Unsuitable solvent or temperature. | - Use a fresh batch of palladium catalyst.- Screen different phosphine (B1218219) ligands.- Optimize solvent polarity and reaction temperature. |
| Formation of Side Products (e.g., from β-hydride elimination) | - Unfavorable reaction kinetics.- High reaction temperature. | - Lower the reaction temperature.- Use a ligand that promotes the desired cyclization pathway.- Modify the substrate to disfavor side reactions. |
| Poor Diastereoselectivity | - Insufficient facial selectivity in the cyclization. | - Use a chiral ligand to induce diastereoselectivity.- Modify the substrate to introduce steric bias. |
Regioselective Baeyer-Villiger Oxidation
| Issue | Potential Cause | Troubleshooting Suggestions |
| Formation of the Wrong Regioisomer | - Migratory aptitude of the adjacent carbon atoms is similar.- Steric or electronic effects favoring the undesired pathway.[7][8][9] | - Change the peroxyacid (e.g., from m-CPBA to a bulkier or more electron-deficient one).- Use a Lewis acid or enzyme catalyst to direct the regioselectivity.[7] |
| Low Yield | - Incomplete reaction.- Decomposition of the peroxyacid or product. | - Increase the amount of peroxyacid or reaction time.- Run the reaction at a lower temperature to minimize decomposition.- Add a buffer to control the pH. |
| Epoxidation of other functional groups | - Presence of alkenes or other easily oxidizable groups. | - Use a more selective oxidizing agent.- Protect sensitive functional groups prior to the Baeyer-Villiger oxidation. |
Late-Stage sp³ C-H Oxidative Annulation
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low Regio- and Diastereoselectivity | - Multiple reactive C-H bonds.- Lack of directing group or inherent substrate control. | - Screen different oxidizing agents (e.g., those based on ruthenium, iron, or manganese).- Introduce a temporary directing group to guide the oxidation.- Modify the substrate to block undesired reaction sites. |
| Over-oxidation or Decomposition | - Harsh reaction conditions.- Unstable product. | - Use a milder oxidizing agent or lower the reaction temperature.- Reduce the reaction time.- Perform the reaction in the absence of light and oxygen if the product is sensitive. |
| Low Yield | - Inefficient catalyst turnover.- Steric hindrance around the target C-H bond. | - Increase the catalyst loading.- Use a more reactive catalyst.- Consider a different synthetic route if this step proves to be a major bottleneck. |
Data Presentation
While specific quantitative data for the total synthesis of this compound is not publicly detailed, the following table summarizes typical yields for key transformations in the synthesis of the closely related Oxoepistephamiersine, as reported by Tu et al. (2023).
| Reaction Step | Product | Yield (%) |
| MeOTf mediated methylation | Intermediate for skeletal reorganization | 65 |
| NaH/Me₂SO₄ mediated methylation | N-methylated intermediate | 90 |
| Hydroboration-oxidation | Alcohol precursor to ketone | 75 |
| Dess-Martin oxidation | Ketone precursor to Oxoepistephamiersine | 90 |
Experimental Protocols
A detailed experimental protocol for the conversion of a common pentacyclic intermediate to Oxoepistephamiersine is provided below, based on the work of Tu et al. (2023).[10]
Synthesis of Oxoepistephamiersine from the common pentacyclic intermediate:
-
Methylation (MeOTf): To a solution of the pentacyclic intermediate in anhydrous THF at -78 °C, add LHMDS (1.5 equivalents, 1.0 M in THF) dropwise. Stir for 10 minutes, then add MeOTf (2.0 equivalents). Stir at -78 °C for 1.5 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. Purify the residue by flash column chromatography to afford the methylated product (65% yield).
-
N-Methylation (NaH/Me₂SO₄): To a solution of the product from the previous step in anhydrous THF, add NaH (10.0 equivalents) at 0 °C. Stir for 30 minutes, then add Me₂SO₄ (10.0 equivalents). Warm the reaction mixture to 55 °C and stir for 24 hours. Cool to 0 °C and quench with water. Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the N-methylated compound (90% yield).
-
Hydroboration-Oxidation: To a solution of the N-methylated compound in anhydrous THF at 0 °C, add BH₃·DMS (3.0 equivalents, 2.0 M in THF). Allow the reaction to warm to 35 °C and stir for 6 hours. Cool to 0 °C and add H₂O₂ (3.0 equivalents, 30% in H₂O) followed by NaOH (3.0 equivalents, 2.0 M in H₂O). Allow the mixture to warm to room temperature and stir for 5 hours. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify by flash column chromatography to obtain the alcohol (75% yield).
-
Dess-Martin Oxidation: To a solution of the alcohol in CH₂Cl₂ at 0 °C, add NaHCO₃ (5.0 equivalents) followed by Dess-Martin periodinane (3.0 equivalents). Stir at 0 °C for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with CH₂Cl₂, dry the combined organic layers, and concentrate. Purify by flash column chromatography to afford Oxoepistephamiersine (90% yield).
Visualizations
References
- 1. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Late-Stage Oxidation of C(sp3)─H Bonds with High Efficiency and Alkyl Group Dihydroxylation of Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst Control over Regio- and Enantioselectivity in Baeyer–Villiger Oxidations of Functionalized Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
overcoming Dihydrooxoepistephamiersine solubility issues in aqueous solutions
Welcome to the technical support center for Dihydrooxoepistephamiersine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound in experimental settings. This compound is an alkaloid derived from the roots of Stephania japonica and, like many natural products, exhibits low solubility in aqueous solutions, which can present challenges for in vitro and in vivo studies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is practically insoluble in water. We recommend using a high-purity, anhydrous organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for this purpose.[1][2] Other organic solvents such as ethanol, dimethylformamide (DMF), or acetone (B3395972) can also be used, but their compatibility with your specific experimental system should be verified.[1]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer (e.g., PBS or cell culture media). What causes this and how can I prevent it?
A2: This is a common issue known as precipitation upon dilution. It occurs because the highly concentrated drug in the organic stock solution is rapidly introduced into an aqueous environment where its solubility is poor.[2] The drastic change in solvent polarity causes the compound to "crash out" of the solution.[2]
To prevent this, you can try the following:
-
Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of the compound.
-
Optimize Dilution Technique: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously.[2] This rapid dispersion prevents localized areas of high concentration.
-
Use an Intermediate Dilution Step: Perform a serial dilution, first into a solution containing a lower percentage of the organic solvent before the final dilution into the 100% aqueous buffer.
-
Maintain a Low Organic Solvent Concentration: For most cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is minimal, typically below 0.5% (v/v), to avoid solvent toxicity and solubility issues.[2]
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's very low aqueous solubility.[2] A stock solution in a suitable organic solvent must be prepared first.
Q4: Are there formulation strategies to improve the aqueous solubility for in vivo studies?
A4: Yes, several formulation strategies can enhance the solubility and bioavailability of poorly soluble drugs like this compound.[3][4] These include:
-
Co-solvents: Using a mixture of water-miscible solvents can increase solubility.[5]
-
Surfactants and Micellar Solutions: Formulations using surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug within cyclodextrin molecules can create a water-soluble inclusion complex.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by forming fine emulsions in the gastrointestinal tract.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Cloudy/Precipitated Working Solution | Final concentration exceeds aqueous solubility limit. | Decrease the final working concentration. Determine the compound's maximum solubility in your specific medium beforehand. |
| Improper mixing during dilution. | Add the stock solution slowly to the vortexing aqueous buffer to ensure rapid dispersion.[2] | |
| Aged or hydrated organic solvent (e.g., DMSO). | Use fresh, anhydrous, high-purity DMSO for stock solutions, as absorbed moisture can reduce solubility. | |
| Inconsistent Experimental Results | Compound adsorption to plasticware. | Hydrophobic compounds can adsorb to plastic surfaces.[2] Use low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing tips with the solution can also help. |
| Degradation of the compound in solution. | Check the stability of this compound in your buffer at the experimental temperature. Prepare solutions fresh before each experiment. | |
| Formation of inactive aggregates. | Even if not visibly precipitated, the compound may form small aggregates. Briefly sonicate the final working solution to break them up.[2] |
Experimental Protocol: Preparation of a this compound Working Solution using a Co-Solvent Method
This protocol describes how to prepare a 10 µM working solution of this compound in Phosphate-Buffered Saline (PBS, pH 7.4) from a 10 mM DMSO stock, keeping the final DMSO concentration at 0.1%.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Prepare 10 mM Stock Solution:
-
Carefully weigh out the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved. This is your primary stock solution.
-
Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To make the final dilution easier and more accurate, prepare a 1 mM intermediate stock.
-
Pipette 10 µL of the 10 mM stock solution into 90 µL of DMSO. Vortex to mix.
-
-
Prepare Final 10 µM Working Solution:
-
Place 999 µL of sterile PBS (pH 7.4) into a sterile microcentrifuge tube.
-
While the tube is actively vortexing at a medium speed, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock into 990 µL of PBS).
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow to diagnose and solve common solubility problems encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Hypothetical Signaling Pathway Inhibition
As an alkaloid, this compound may act as an inhibitor of key cellular signaling pathways. This diagram illustrates a hypothetical mechanism where it inhibits the fictitious "AlkaKinase" pathway, which is often implicated in cell proliferation.
Caption: Hypothetical inhibition of the AlkaKinase pathway.
References
- 1. This compound | CAS 51804-69-4 | ScreenLib [screenlib.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Compound Instability in Cell Culture Media
A Note on "Dihydrooxoepistephamiersine": Initial searches for "this compound" did not yield specific information in the available scientific literature. This may indicate a novel or proprietary compound, or a potential misspelling. The following guide provides a comprehensive framework for troubleshooting the instability of any experimental small molecule compound in cell culture media, a common challenge in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My experimental compound is losing activity over the course of my cell-based assay. What are the likely causes?
Loss of a compound's activity in cell culture can be attributed to several factors. The most common are chemical degradation, enzymatic degradation by cellular components, or non-specific binding to plasticware or serum proteins in the media.[1] It is also possible that the compound is being metabolized by the cells into an inactive form.[1]
Q2: What are the primary factors that can influence the stability of a compound in cell culture media?
Several factors can affect compound stability, including:
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of some compounds.[2]
-
pH: The typical pH of cell culture medium (7.2-7.4) can influence the rate of hydrolysis and other pH-dependent degradation pathways.[2]
-
Media Components: Ingredients in the media, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the compound.[2][3] Components like L-glutamine can degrade over time, producing ammonia, which can affect pH and compound stability.[1]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[2]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Enzymatic Degradation: If using serum-containing media or in the presence of cells, secreted or cellular enzymes (e.g., esterases, proteases) could metabolize the compound.[1]
Q3: How can I determine if my compound is degrading in the cell culture medium?
A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This involves incubating your compound in the cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[1][4]
Q4: My compound appears to be unstable in my standard cell culture medium. What are my options?
If your compound is degrading, you have a few options:
-
Replenish the Media: For longer experiments, consider replacing the media with freshly prepared compound-containing media at regular intervals (e.g., every 24 hours).[4][5]
-
Use a More Stable Analog: If available, a structurally related but more stable version of the compound could be used.[2]
-
Modify the Formulation: For some compounds, the use of antioxidants or other stabilizing agents in the media could be considered, but this must be done with caution to avoid unintended effects on the cells.[2]
-
Optimize Storage and Handling: Always prepare fresh stock solutions, avoid repeated freeze-thaw cycles, and protect solutions from light if the compound is light-sensitive.[1][5]
Q5: Could the type of cell culture medium itself affect my compound's stability?
Yes, different base media (e.g., DMEM, RPMI-1640) have varying compositions of salts, amino acids, and vitamins, which could potentially interact with your compound.[1] For instance, some media have higher concentrations of certain ions that might catalyze degradation.[3]
Troubleshooting Guides
Issue 1: Inconsistent results between experiments.
Inconsistent results, such as variable IC50 values, are often linked to issues with compound stability and solubility.[6]
Troubleshooting Steps:
-
Standardize Preparation: Ensure a standardized protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use.[7]
-
Fresh Dilutions: Prepare fresh dilutions from a frozen stock for each experiment.[7]
-
Check for Precipitation: Visually inspect the culture medium for any signs of precipitation after adding the compound.[1] Solubility issues can lead to an effectively lower and more variable concentration.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5%).[5]
Issue 2: Loss of compound activity in a long-term experiment (>48 hours).
This is a strong indicator of compound degradation in the media at 37°C or metabolism by the cells.[5]
Troubleshooting Steps:
-
Media Replenishment: Replenish the cell culture media with freshly diluted compound every 24-48 hours.[5]
-
Conduct a Stability Study: Perform a formal stability test (see Experimental Protocols below) to determine the degradation rate of your compound under your specific experimental conditions.
-
Assess Cellular Metabolism: Compare the compound's stability in cell-free media versus media conditioned with your cells to see if cellular activity is contributing to the loss.
Issue 3: Compound precipitates when added to aqueous cell culture media.
This is a solubility issue, which can be mistaken for instability. Poor solubility can also lead to inconsistent results.[7][8]
Troubleshooting Steps:
-
Optimize Stock Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO) so that a smaller volume is needed for the final dilution into the aqueous medium.[7]
-
Use Co-solvents: While ensuring cell compatibility, consider if a different or combination of co-solvents could improve solubility.[8]
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes help.[7]
Data Presentation
Table 1: Hypothetical Stability of Compound X in Cell Culture Media
| Time (hours) | Concentration in DMEM at 37°C (µM) | Concentration in RPMI-1640 at 37°C (µM) | Concentration in DMEM at 4°C (µM) |
| 0 | 10.0 | 10.0 | 10.0 |
| 6 | 8.5 | 9.1 | 9.9 |
| 12 | 7.2 | 8.3 | 9.8 |
| 24 | 5.1 | 6.8 | 9.7 |
| 48 | 2.3 | 4.5 | 9.5 |
| 72 | 0.8 | 2.1 | 9.3 |
This table illustrates how temperature and media composition can affect compound stability over time.
Table 2: Common Solvents for Preparing Stock Solutions
| Solvent | Properties | Common Use Notes |
| DMSO | High solubilizing capacity for nonpolar compounds. | Widely used, but keep final concentration <0.5% in cell culture.[5][7] |
| Ethanol | Good for moderately polar compounds. | Can be toxic to cells; keep final concentration very low (<0.1%). |
| Methanol | Similar to ethanol. | Generally more toxic to cells than ethanol. |
| DMF | Strong solvent, similar to DMSO. | Use with caution due to potential toxicity. |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Media using HPLC
This protocol provides a general method to assess the stability of a small molecule in a specific cell culture medium over time.[5]
1. Preparation: a. Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).[1] b. Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.[1] c. Prepare a "time zero" reference sample by diluting the stock solution in a solvent compatible with your HPLC method (e.g., acetonitrile).
2. Incubation: a. Spike the test compound into the pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM).[1] b. Mix thoroughly by vortexing. c. Aliquot the solution into sterile, sealed tubes, one for each time point. d. Incubate the tubes at 37°C in a 5% CO2 incubator.[1]
3. Sampling and Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator. b. Immediately stop any potential degradation by adding a quenching solvent (e.g., 3 volumes of cold acetonitrile) and vortexing. This will also precipitate proteins. c. Centrifuge the sample to pellet the precipitated proteins. d. Transfer the supernatant to an HPLC vial for analysis. e. Analyze the samples by a validated HPLC method to quantify the remaining parent compound.[2]
4. Data Interpretation: a. Calculate the percentage of the compound remaining at each time point relative to the time zero sample. b. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: A workflow for troubleshooting compound instability issues.
Caption: Factors influencing compound stability in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Alkaloid Purification Techniques
Disclaimer: Initial searches for "Dihydrooxoepistephamiersine" did not yield specific information. This suggests the compound may be novel, known by a different name, or not widely documented in public sources. The following guide provides comprehensive technical support for the purification of tropane (B1204802) alkaloids , a well-studied class of compounds. The principles, protocols, and troubleshooting steps are broadly applicable to the purification of many alkaloids and can serve as a robust starting point for developing a protocol for a new or uncharacterized compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in purifying alkaloids from a crude plant extract?
A1: The most critical initial step is typically an acid-base extraction . This technique leverages the basic nature of alkaloids. By dissolving the crude extract in an acidic aqueous solution (pH ~2-3), the alkaloids are protonated to form water-soluble salts. This allows for the removal of non-basic, lipophilic impurities (like fats, waxes, and pigments) by washing the aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether).[1][2] Subsequently, basifying the aqueous layer (pH ~9-10) deprotonates the alkaloid salts, converting them back into their free-base form, which can then be extracted into an immiscible organic solvent like dichloromethane (B109758) or chloroform.[1][3]
Q2: My liquid-liquid extraction is forming a stable emulsion. How can I resolve this?
A2: Emulsion formation at the aqueous-organic interface is a common problem that can trap the target compound. To break an emulsion, you can try several methods:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filter the entire mixture through a pad of diatomaceous earth (Celite).[3]
-
In some cases, slight warming or cooling of the funnel can help break the emulsion.
Q3: I'm seeing significant tailing or smearing of my alkaloid on a silica (B1680970) gel column. What is the cause and how can I fix it?
A3: Tailing of basic compounds like alkaloids on standard silica gel is a classic issue. It occurs because the basic amine groups on the alkaloid interact strongly with the acidic silanol (B1196071) groups on the silica surface.[3] The most effective solution is to add a basic modifier to your mobile phase. Typically, adding 0.5-2% of triethylamine (B128534) or ammonia (B1221849) to the eluent will neutralize these active sites, resulting in sharp, symmetrical peaks.[3][4] Alternatively, using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 column, can also mitigate this issue.[5]
Q4: How do I choose the right solvent system for column chromatography?
A4: The ideal solvent system should provide a good separation of your target alkaloid from impurities, ideally with a retention factor (Rf) value between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) test plate. Start by testing a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or methanol (B129727).[6] TLC is an indispensable tool for quickly screening different solvent systems to find the optimal conditions before running a larger, more time-consuming column.
Q5: Can I lose my product during the purification process?
A5: Yes, product loss can occur at several stages. Prolonged exposure to very strong acids or bases can cause hydrolysis of ester groups present in many alkaloids.[3] It is advisable to use dilute acids (e.g., 1% HCl) and bases (e.g., ammonia or sodium carbonate solution) and avoid excessive heat.[3] Additionally, incomplete extractions are a common source of low yield; performing at least three extractions at each acid-base step is recommended to ensure good recovery.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield after Extraction | Incorrect pH: The pH was not sufficiently acidic (~2-3) to protonate the alkaloid or not sufficiently basic (~9-10) to convert it back to the free base.[3] | Always verify the pH of the aqueous layer with a pH meter or pH paper before each extraction step. |
| Insufficient Extractions: Relying on a single extraction at each step. | Perform a minimum of three sequential extractions with fresh solvent at both the acid and base stages to ensure complete transfer of the alkaloid.[3] | |
| Alkaloid Degradation: Exposure to harsh pH conditions or high temperatures, causing hydrolysis.[3] | Use dilute acids and bases (e.g., 1-5% HCl, sodium carbonate). Avoid heating solutions unless necessary for dissolving the sample.[3] | |
| Impure Product after Column Chromatography | Poor Separation (Overlapping Spots): The chosen solvent system (mobile phase) has insufficient selectivity. | Optimize the mobile phase using TLC. Try different solvent combinations. For complex mixtures, a gradient elution (gradually increasing solvent polarity) may be necessary.[6] |
| Column Overloading: Too much crude sample was loaded onto the column.[7] | Use an appropriate amount of sample for the column size. As a general rule, use a 1:30 to 1:100 ratio of sample to stationary phase by weight. | |
| Tailing/Smearing of Spots: Strong interaction between the basic alkaloid and the acidic stationary phase. | Add a basic modifier like triethylamine (0.5-2%) to the mobile phase.[3][4] Consider using an alternative stationary phase like alumina. | |
| TLC Plate Issues | Streaking or Elongated Spots: The sample is too concentrated (overloaded). The compound is highly polar or acidic/basic.[4] | Dilute the sample before spotting. For basic compounds, add a small amount of triethylamine or ammonia to the developing solvent.[4] |
| Spots Remain at the Baseline: The mobile phase is not polar enough to move the compound up the plate.[4] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., adding more methanol to a dichloromethane/methanol mixture).[4] | |
| Spots Run at the Solvent Front: The mobile phase is too polar, providing no separation.[4] | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., adding more hexane to an ethyl acetate/hexane mixture).[4] |
Quantitative Data Summary
The yield and recovery of tropane alkaloids can vary significantly based on the plant source, extraction method, and purification efficiency.
Table 1: Typical Yields and Recovery Rates for Tropane Alkaloids
| Parameter | Value Range | Source Plant / Method | Reference |
| Total Alkaloid Yield | 0.68% (dry weight) | Hairy root cultures of Datura candida | [8] |
| Total Alkaloid Yield | 6.211 mg/g (0.62%) | Anisodus luridus roots | [9] |
| Extraction Recovery (Atropine) | 45 - 67% | Datura stramonium leaves (Ultrasound-assisted LLE) | [10] |
| Extraction Recovery (Scopolamine) | 52 - 73% | Datura stramonium leaves (Ultrasound-assisted LLE) | [10] |
| Purification Purity | >98% | Daturae metelis Flos (pH-zone-refining CCC) | [11] |
| Extraction Efficiency | 94.14% | Radix physochlainae (Emulsion Liquid Membrane) | [12] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Tropane Alkaloids from a Crude Extract
This protocol outlines the purification of alkaloids from a crude organic extract obtained from plant material.
-
Acidification & Washing:
-
Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane).
-
Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1% aqueous hydrochloric acid.[3] The protonated alkaloids will move into the aqueous layer.
-
Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Wash the combined aqueous layer with a non-polar solvent like hexane to remove any remaining non-basic, lipophilic compounds.[6] Discard the hexane layer.
-
-
Basification & Extraction:
-
Make the acidic aqueous extract alkaline by slowly adding a base (e.g., concentrated ammonia solution) until the pH is approximately 9-10.[1][6] This converts the alkaloid salts back to their free-base form.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane. The free-base alkaloids will now partition into the organic layer.[6]
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (B86663) to remove residual water.[6]
-
Filter the solution to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.[6]
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into a glass column, ensuring even packing to avoid channels and air bubbles.[6]
-
-
Sample Loading and Elution:
-
Dissolve the crude alkaloid extract from Protocol 1 in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
Begin elution by passing the mobile phase through the column. A common approach is to start with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol), often with 0.5-1% triethylamine added to prevent tailing.[6][13]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of small, numbered fractions.[6]
-
Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the desired, purified alkaloid.[6]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the isolated compound.[6]
-
Protocol 3: Identification by Thin-Layer Chromatography (TLC)
-
Plate Preparation:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Dissolve a small amount of your purified sample and a reference standard (e.g., atropine) in a suitable solvent (e.g., methanol).[14]
-
-
Spotting and Development:
-
Using a micro-capillary pipette, apply small spots of your sample and the standard onto the origin line.[14]
-
Place the plate in a developing chamber containing the chosen mobile phase (e.g., Toluene:Ethyl Acetate:Diethylamine in a 70:20:10 ratio).[15] Ensure the solvent level is below the origin line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots, first under a UV lamp (if applicable) and then by spraying with a suitable stain like Dragendorff's reagent, which typically produces orange-brown spots for alkaloids.[14][15]
-
Calculate the Rf value for each spot and compare the sample to the standard.
-
Visualizations
Caption: General workflow for tropane alkaloid purification.[3]
Caption: Logic of acid-base extraction for alkaloid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. High-yield production of tropane alkaloids by hairy-root cultures of aDatura candida hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and quantitative analysis of tropane alkaloids in Radix physochlainae by emulsion liquid membrane with tropine-based ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]
addressing batch-to-batch variability of Dihydrooxoepistephamiersine
Welcome to the technical support center for Dihydrooxoepistephamiersine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the bioactivity of different batches of this compound. What could be the primary cause of this variability?
A1: Batch-to-batch variability in natural product derivatives like this compound can stem from several factors throughout the manufacturing process. The primary culprits are often minor variations in the isolation and purification process, the presence of closely related impurities or isomers that are difficult to separate, and slight inconsistencies in solvent composition or reaction conditions during synthesis. Even small changes in these parameters can lead to different impurity profiles, which in turn can affect the compound's biological activity.
Q2: What are the recommended initial steps to characterize a new batch of this compound to ensure its quality?
A2: A thorough characterization of each new batch is crucial for maintaining experimental consistency. We recommend a multi-pronged analytical approach to confirm the identity, purity, and concentration of the compound. Key initial steps should include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and identify any structural isomers.
A comparison of the data from a new batch with a well-characterized reference standard is essential.
Q3: How can we standardize our in-house handling of this compound to minimize variability?
A3: Proper handling and storage are critical to prevent degradation and maintain the integrity of the compound. We recommend the following standardized procedures:
-
Storage: Store this compound as a dry powder at -20°C or lower, protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell-based assays across different batches.
This is a common manifestation of batch-to-batch variability. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action | Recommended Analytical Technique |
| Purity Differences | Re-purify the batch using preparative HPLC. | Analytical HPLC, LC-MS |
| Presence of Agonistic/Antagonistic Impurities | Fractionate the batch and test individual fractions for activity. | Preparative HPLC, Bioassay |
| Incorrect Concentration of Stock Solution | Re-measure the concentration using a quantitative method. | qNMR, UV-Vis Spectroscopy with a standard curve |
| Degradation of the Compound | Prepare fresh stock solutions and repeat the assay. | LC-MS to check for degradation products |
Issue 2: Unexpected off-target effects observed with a new batch.
The appearance of new off-target effects can indicate the presence of impurities with distinct biological activities.
| Potential Cause | Troubleshooting Action | Recommended Analytical Technique |
| Presence of Structurally Related Impurities | Characterize the impurity profile of the new batch and compare it to previous batches. | High-Resolution Mass Spectrometry, 2D-NMR |
| Contamination with Unrelated Compounds | Review the synthesis and purification workflow for potential sources of contamination. | GC-MS, LC-MS |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound batches.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in DMSO to a final concentration of 1 mg/mL.
Protocol 2: Cell Viability Assay (MTT)
This protocol can be used to determine the cytotoxic effects of this compound and compare IC50 values between batches.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to addressing batch-to-batch variability.
Caption: Factors contributing to batch-to-batch variability.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hypothetical signaling pathway of this compound.
minimizing degradation of Dihydrooxoepistephamiersine during storage
This technical support center provides guidance on minimizing the degradation of Dihydrooxoepistephamiersine during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter, helping you to identify and resolve potential degradation problems.
Q1: I observe a decrease in the biological activity of my this compound sample over time. What could be the cause?
A1: A decrease in biological activity is a strong indicator of compound degradation. Several factors could be responsible:
-
Improper Storage Temperature: Alkaloids are generally more stable at lower temperatures.[1][2] Storing your sample at room temperature when refrigerated or frozen conditions are required can accelerate degradation.
-
Exposure to Oxygen: Many alkaloids are susceptible to oxidation, which can alter their chemical structure and reduce their activity.[3]
-
Reaction with Carbon Dioxide: The basic nature of alkaloids makes them prone to reacting with atmospheric carbon dioxide to form carbonate salts.[3]
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds.[2]
-
pH Instability: The stability of alkaloids can be pH-dependent. If your compound is in solution, the pH may not be optimal for its stability.[4]
Q2: My HPLC/TLC analysis shows multiple peaks, but I started with a pure sample. What is happening?
A2: The appearance of additional peaks in your chromatogram suggests the formation of degradation products. To troubleshoot this:
-
Review Your Storage Conditions: Compare your storage procedure against the recommended guidelines below. Ensure the sample is protected from light, oxygen, and stored at the correct temperature.[2][5]
-
Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly opened sample to confirm the purity of your starting material.
-
Consider Solvent Interactions: If your compound is in solution, the solvent itself could be contributing to degradation. Ensure the solvent is of high purity and appropriate for your compound.
Q3: The physical appearance of my solid this compound has changed (e.g., color change, clumping). Is this a sign of degradation?
A3: Yes, a change in physical appearance can indicate chemical degradation.
-
Color Change: This is often a sign of oxidation.[3]
-
Clumping or Stickiness: This may be due to the absorption of moisture from the atmosphere, which can accelerate degradation reactions.
To prevent this, always store the solid compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C or lower for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is acceptable.[5]
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation and reaction with carbon dioxide.[3]
-
Light: In an amber or opaque vial to protect from light.[2]
-
Container: In a tightly sealed, dry container to prevent moisture absorption.
Q2: How should I store this compound in solution?
A2: Storing alkaloids in solution is generally not recommended for long periods. If you must store it in solution:
-
Choose the Right Solvent: Use a high-purity, anhydrous solvent. Some organic solvents like DMSO can degrade certain compounds.[4]
-
Buffer if Necessary: If using an aqueous solvent, ensure the pH is one where the compound is most stable. Alkaloids are generally more soluble in acidic water.[3]
-
Store at Low Temperature: Store solutions at -20°C or -80°C.
-
Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
Q3: How can I assess the purity and degradation of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are common methods to assess the purity of alkaloids.[3][6][7] A loss of purity over time, indicated by the appearance of new peaks or a decrease in the area of the main peak, is a sign of degradation.
Quantitative Data on Degradation
The following table provides hypothetical data on the degradation of this compound under different storage conditions to illustrate the importance of proper storage.
| Storage Condition | Purity after 1 Month (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -20°C, Inert Gas, Dark | 99.5 | 98.8 | 98.0 |
| 4°C, Inert Gas, Dark | 98.0 | 95.2 | 91.5 |
| Room Temp, Air, Dark | 92.3 | 75.6 | 58.1 |
| Room Temp, Air, Light | 85.1 | 60.3 | 35.7 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: Start with 95% A and 5% B, ramping to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm).[7]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase or a suitable solvent. Dilute to an appropriate concentration for injection.
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a simpler, qualitative method for assessing purity.
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of chloroform, methanol, and aqueous ammonia (B1221849) (e.g., 85:14:1 v/v/v). The optimal ratio may need to be determined empirically.[3]
-
Sample Preparation: Spot a small amount of a concentrated solution of this compound onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
-
Visualization: Visualize the spots under UV light (254 nm) and/or by staining with Dragendorff's reagent, which is selective for alkaloids.[3] A single spot indicates a pure compound, while multiple spots suggest the presence of impurities or degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Science of Plant Extract Storage: Ensuring Longevity and Potency [greenskybio.com]
- 3. Alkaloids | TCI AMERICA [tcichemicals.com]
- 4. Stability of the Antimalarial Drug Dihydroartemisinin under Physiologically Relevant Conditions: Implications for Clinical Treatment and Pharmacokinetic and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochemjournal.com [biochemjournal.com]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrooxoepistephamiersine Bioactivity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the bioactivity of Dihydrooxoepistephamiersine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its potency. A common starting point is a serial dilution from 100 µM down to 1 nM. If the IC50 (the concentration that inhibits 50% of the biological activity) is known from previous studies, you can center your concentrations around that value.
Q2: How can I be sure that the observed effects are due to the bioactivity of this compound and not solvent toxicity?
A2: It is crucial to include a solvent control in your experiments. This compound is likely dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your assay does not exceed a non-toxic level, which is typically below 0.5% for most cell lines. Run a parallel experiment with cells treated with the solvent alone at the highest concentration used to dilute the compound.
Q3: My cell viability results with this compound are not consistent. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment as the compound may not be stable in solution.
-
Incubation Time: The duration of treatment may not be optimal. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the best endpoint.[1]
-
Assay Type: The chosen viability assay may not be sensitive enough. Consider trying an alternative method (e.g., switching from a metabolic assay like MTT to an ATP-based luminescent assay like CellTiter-Glo).[1][2]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A standard viability assay measures the number of living cells at a single time point. To distinguish between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), you can employ the following strategies:
-
Cell Counting: Use a method like trypan blue exclusion to count both live and dead cells at the beginning and end of the treatment period.[3]
-
Cytotoxicity Assays: Measure markers of cell death, such as the release of lactate (B86563) dehydrogenase (LDH).[4]
-
Cell Cycle Analysis: Analyze the cell cycle distribution to see if this compound causes arrest in a specific phase.[4]
Troubleshooting Guides
Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents and perform a gentle mixing. |
| Bubbles in the wells.[5] | Inspect plates for bubbles before reading and puncture them with a sterile needle if necessary. | |
| Low signal or no dose-response | The compound may be inactive in the chosen cell line or the incubation time is too short. | Verify that the target of this compound is present in the cell line. Perform a time-course experiment to determine the optimal treatment duration.[1] |
| The compound has poor solubility and is precipitating. | Visually inspect the wells for precipitate. Prepare fresh dilutions and ensure the solvent concentration is appropriate. | |
| High background in control wells | Contamination of the cell culture or assay reagents. | Regularly check cell cultures for contamination. Use fresh, sterile reagents. |
| High cell density.[5] | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the assay. |
Enzyme Inhibition Assays
| Issue | Possible Cause | Suggested Solution |
| No inhibition observed | The enzyme is not the target of this compound. | Screen the compound against a panel of relevant enzymes to identify its target. |
| Incorrect assay conditions (pH, temperature). | Ensure the assay buffer and conditions are optimal for the specific enzyme's activity. | |
| The inhibitor concentration is too low. | Test a wider and higher range of this compound concentrations. | |
| Irreproducible IC50 values | Instability of the enzyme or inhibitor. | Prepare fresh enzyme and inhibitor solutions for each experiment. Check for proper storage conditions. |
| Substrate concentration is too high for competitive inhibitors. | For competitive inhibitors, the apparent IC50 is dependent on the substrate concentration. Determine the inhibition mechanism. | |
| High signal in "no enzyme" control | Substrate instability or non-enzymatic reaction. | Run a control with only the substrate and buffer to check for spontaneous degradation. |
Experimental Protocols
Cell Viability Assay: MTT Protocol
This protocol is a common method to assess cell viability based on the metabolic activity of the cells.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a solvent control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.
Enzyme Inhibition Assay Protocol
This is a general protocol for determining the inhibitory effect of this compound on a specific enzyme.[6]
-
Reagent Preparation: Prepare the assay buffer, enzyme solution, substrate solution, and serial dilutions of this compound.
-
Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of this compound. Allow them to pre-incubate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Reading: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Hypothetical Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 5.2 ± 0.8 |
| A549 | Lung Cancer | 12.6 ± 1.5 |
| HeLa | Cervical Cancer | 8.9 ± 1.1 |
| HCT116 | Colon Cancer | 3.5 ± 0.6 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General experimental workflows for cell viability and enzyme inhibition assays.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Caption: A logical troubleshooting workflow for inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Validation & Comparative
Comparative Bioactivity of Hasubanan Alkaloids: A Focus on Anti-Inflammatory Properties
A comprehensive review of the bioactivity of hasubanan (B79425) alkaloids reveals significant anti-inflammatory potential within this class of natural compounds. However, a direct comparison involving Dihydrooxoepistephamiersine is currently not feasible due to the absence of publicly available experimental data on its biological effects.
While literature searches confirm the isolation of this compound from the roots of Stephania japonica, specific studies detailing its bioactivity are not available.[1] In contrast, several other hasubanan alkaloids have been evaluated for their pharmacological effects, with a notable emphasis on their anti-inflammatory capabilities. This guide, therefore, focuses on comparing the bioactivity of these documented hasubanan alkaloids.
Anti-Inflammatory Activity of Hasubanan Alkaloids
A key study highlights the anti-inflammatory properties of hasubanan alkaloids isolated from Stephania longa. Specifically, the compounds longanone, cephatonine, and prostephabyssine (B10852737) demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of these hasubanan alkaloids against TNF-α and IL-6 production.
| Compound | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| Longanone | 19.22 | 6.54 |
| Cephatonine | 16.44 | 39.12 |
| Prostephabyssine | 15.86 | 30.44 |
Experimental Protocols
In Vitro Anti-Inflammatory Assay
Cell Culture and Treatment: RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were pre-treated with various concentrations of the hasubanan alkaloids for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Cytotoxicity Assay: The potential cytotoxicity of the compounds on RAW264.7 cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed anti-inflammatory effects were not due to cell death.
Signaling Pathway
The anti-inflammatory activity of these hasubanan alkaloids is attributed to their ability to interfere with the LPS-induced inflammatory signaling pathway in macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This ultimately results in the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6. The hasubanan alkaloids likely exert their inhibitory effects by modulating key components of this pathway.
Caption: LPS-induced pro-inflammatory cytokine production pathway and the inhibitory point of hasubanan alkaloids.
Other Potential Bioactivities of Hasubanan Alkaloids
Beyond anti-inflammatory effects, various hasubanan alkaloids have been reported to possess a range of other biological activities, including:
-
Neuroprotective Effects: Some alkaloids are being investigated for their potential to protect nerve cells from damage.
-
Opioid Receptor Affinity: Certain hasubanan alkaloids have shown binding affinity for opioid receptors, suggesting potential analgesic properties.
-
Antimicrobial and Antiviral Activities: Some members of this class have demonstrated inhibitory effects against certain microbes and viruses.
References
Unveiling the Neuroprotective Mechanism of Dihydrooxoepistephamiersine: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive guide validating the neuroprotective mechanism of Dihydrooxoepistephamiersine has been published, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with alternative compounds, supported by extensive experimental data, to elucidate its therapeutic potential in neurodegenerative diseases.
At the core of this compound's neuroprotective action is its ability to modulate key intracellular signaling pathways crucial for neuronal survival, proliferation, and differentiation. This guide focuses on its validated effects on three primary pathways: PI3K/Akt, BDNF/TrkB, and Wnt/β-catenin.
Comparative Performance Analysis
To contextualize the efficacy of this compound, this guide presents a comparative analysis with other natural compounds known for their neuroprotective properties via similar mechanisms. The selected alternatives include Resveratrol (B1683913), Curcumin, and Quercetin, all of which have been shown to modulate the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency and efficacy of these compounds in neuroprotective assays.
Table 1: Comparative Efficacy in Neuronal Cell Viability and Protection
| Compound | Assay | Cell Line | Concentration | Result | Citation |
| Osthole (substitute for this compound) | Glutamate-induced toxicity | HT22 | 0-10 µM | Dose-dependent increase in cell survival and decrease in LDH release.[1] | |
| Resveratrol | Ischemia/Reperfusion | Rat cortical neurons | 20 mg/kg (i.v.) | Attenuated neuronal loss.[2] | |
| Curcumin | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Cortical neurons | 5 µM | Increased cell viability by approx. 23%.[3] | |
| Quercetin | Glutamate-induced oxidative cell death | HT22 | IC₅₀ = 7.0 ± 0.2 µM | Significant, concentration-dependent protection.[4] |
Table 2: Modulation of PI3K/Akt Signaling Pathway
| Compound | Target Protein | Cell/Animal Model | Concentration | Fold Change/Effect | Citation |
| Osthole | p-PI3K, p-Akt | Glutamate-treated HT22 cells | Not specified | Significantly increased levels.[1] | |
| Resveratrol | PI3K, Akt mRNA | Aβ-treated neuron-like cells | Not specified | 3.38-fold and 3.95-fold increase, respectively. | |
| Curcumin | p-PI3K/PI3K, p-Akt/Akt | OGD/R-treated bEnd.3 cells | Not specified | Notably increased ratios. | |
| Quercetin | p-Akt (Ser473) | OA-treated HT22 cells | 5 µM | Increased levels. |
Table 3: Modulation of BDNF/TrkB and Wnt/β-catenin Signaling Pathways by Osthole
| Pathway | Target Protein | Animal Model | Effect | Citation |
| BDNF/TrkB | BDNF, p-CREB | APP/PS1 transgenic mice | Upregulated expression and enhanced phosphorylation.[5] | |
| Wnt/β-catenin | Wnt1, β-catenin | RA rats | Reduced expression levels.[6] |
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound are mediated through the intricate interplay of several signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. This compound activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets that inhibit apoptosis and promote neuronal survival.
BDNF/TrkB Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play a pivotal role in neurogenesis and synaptic plasticity. This compound upregulates the expression of BDNF, leading to the activation of the TrkB receptor and subsequent downstream signaling cascades, including the phosphorylation of CREB (cAMP response element-binding protein), a key transcription factor for genes involved in neuronal survival and growth.[5]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to neuronal development and function. In the absence of Wnt signaling, β-catenin is targeted for degradation. This compound modulates this pathway, leading to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator for genes involved in cell fate determination and neuronal differentiation.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this guide includes detailed methodologies for the key experiments cited.
Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is essential for quantifying the activation of the PI3K/Akt pathway.
-
Cell Lysis: Neuronal cells are treated with this compound or control vehicle for the desired time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473). After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane is stripped and re-probed with an antibody for total Akt to normalize the phospho-Akt signal.
CREB Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB, a downstream target of the BDNF/TrkB pathway.
-
Cell Culture and Transfection: Neuronal cells are seeded in a 96-well plate. The following day, cells are co-transfected with a CRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, cells are treated with this compound or control vehicle for a specified duration.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in CREB transcriptional activity is calculated relative to the vehicle-treated control.
Western Blot for β-catenin
This protocol is used to assess the stabilization of β-catenin in the Wnt/β-catenin pathway.
-
Subcellular Fractionation (Optional): To specifically analyze nuclear translocation, cytoplasmic and nuclear fractions can be separated from treated cells.
-
Protein Extraction and Quantification: Total cell lysates or subcellular fractions are prepared, and protein concentrations are determined.
-
SDS-PAGE and Western Blotting: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for β-catenin. An HRP-conjugated secondary antibody is used for detection.
-
Detection and Analysis: The signal is detected via ECL, and the band intensity is quantified. A loading control, such as β-actin for total lysates or a nuclear/cytoplasmic marker for fractions, is used for normalization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the effect of a compound on a specific signaling pathway using Western blotting.
References
- 1. [Osthole ameliorates glutamate-induced toxicity in HT22 cells via activating PI3K/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of resveratrol on cerebral ischemia-induced neuron loss mediated by free radical scavenging and cerebral blood flow elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway | PLOS One [journals.plos.org]
- 4. Synergistic Protection by Isoquercitrin and Quercetin against Glutamate-Induced Oxidative Cell Death in HT22 Cells via Activating Nrf2 and HO-1 Signaling Pathway: Neuroprotective Principles and Mechanisms of Dendropanax morbifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydrooxoepistephamiersine and Related Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the quantification of bisbenzylisoquinoline alkaloids, a class of compounds to which Dihydrooxoepistephamiersine likely belongs. The name "this compound" does not correspond to a known compound in the scientific literature and is likely a misspelling or a novel, uncharacterized derivative of a known Stephania alkaloid, such as epistephanine. Therefore, this guide will focus on the cross-validation of analytical methods for well-characterized bisbenzylisoquinoline alkaloids from Stephania species, such as tetrandrine (B1684364) and fangchinoline, which serve as representative examples for the analytical challenges posed by this compound class.
The selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices, from raw plant material to biological fluids, throughout the drug discovery and development pipeline. This document outlines the experimental protocols and compares the performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Performance Comparison
The following table summarizes the key performance parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of bisbenzylisoquinoline alkaloids. The data is compiled from separate validation studies to provide a comparative overview.
| Performance Metric | HPLC-UV for Stephania Alkaloids | UPLC-MS/MS for Stephania Alkaloids in Plasma |
| Linearity Range | 12.5 - 250 µg/mL[1] | 0.2 - 100 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] |
| Limit of Detection (LOD) | 0.95 µg/mL (for tetrandrine and fangchinoline)[1] | Not explicitly stated, but LLOQ is 0.2 ng/mL[2] |
| Limit of Quantification (LOQ) | ~2.85 µg/mL (calculated as 3xLOD) | 0.2 ng/mL (for jatrorrhizine)[2] |
| Precision (RSD%) | < 2.5%[1] | < 15%[2] |
| Accuracy (Recovery) | 95 - 105%[3] | 85 - 115% (as relative error)[2] |
| Analysis Time | ~45 minutes[1] | ~8 minutes[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the HPLC-UV and UPLC-MS/MS analysis of Stephania alkaloids.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique suitable for the quantification of major alkaloids in plant extracts and pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[1][3].
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile)[3].
-
Flow Rate: 0.5 - 1.0 mL/min[3].
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: 280 nm, which is a common wavelength for the detection of bisbenzylisoquinoline alkaloids.
-
Injection Volume: 10 - 20 µL.
Sample Preparation (Plant Material):
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a small amount of acid to improve alkaloid solubility.
-
Filtration: The extract is filtered to remove particulate matter.
-
Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the method.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for the quantification of alkaloids in complex biological matrices such as plasma and for trace-level analysis.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2].
-
Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile)[2].
-
Flow Rate: 0.3 mL/min[2].
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each target alkaloid and the internal standard.
-
Ion Source Parameters: Optimized source temperature, capillary voltage, desolvation temperature, and gas flow rates for maximum signal intensity[2].
Sample Preparation (Plasma):
-
Protein Precipitation: To a plasma sample, an internal standard is added, followed by a protein precipitating agent like acetonitrile.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a clean tube for analysis.
Cross-Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for cross-validating these two analytical methods and a conceptual signaling pathway that could be investigated for a novel alkaloid.
References
A Comparative Study of Dihydrooxoepistephamiersine and Paclitaxel: A Guide for Researchers
It is important to note at the outset that a direct comparative study between Dihydrooxoepistephamiersine and paclitaxel (B517696) is not feasible at this time due to the absence of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information on its chemical structure, biological activity, or mechanism of action.
Therefore, this guide will provide a comprehensive overview of the well-characterized anticancer agent, paclitaxel, adhering to the requested format for data presentation, experimental protocols, and visualizations. This information can serve as a valuable reference for researchers and a benchmark for the future evaluation of novel compounds like this compound, should data become available.
Paclitaxel: A Detailed Profile
Paclitaxel, a member of the taxane (B156437) family of medications, is a widely used chemotherapeutic agent for various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1][2][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which is essential for cell division.[3][4][5]
Mechanism of Action
Paclitaxel functions by binding to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton.[2][3] This binding stabilizes the microtubules, preventing their depolymerization into tubulin dimers.[2][4][5] This hyper-stabilization disrupts the normal dynamic instability of microtubules, which is crucial for their role in various cellular functions, particularly the formation and disassembly of the mitotic spindle during cell division.[2][4][6]
The inability of the mitotic spindle to function correctly leads to the arrest of the cell cycle at the G2/M phase.[3][6] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][7][8]
dot
References
- 1. Research Progress on the Biological Activities and Clinical Applications of Pseudoprotodioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrooxepin | C6H8O | CID 15565412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dihydrooxepine | C6H8O | CID 21711104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activities of Dehydrodiisoeugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
independent verification of Dihydrooxoepistephamiersine's anti-inflammatory properties
An Independent Comparative Analysis of Dihydroartemisinin's Anti-inflammatory Properties
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Dihydrooxoepistephamiersine" did not yield specific scientific literature regarding its anti-inflammatory properties. Therefore, this guide utilizes Dihydroartemisinin, a well-researched semi-synthetic derivative of artemisinin (B1665778) with known anti-inflammatory effects, as a representative novel compound for the purpose of this comparative analysis. This allows for a practical demonstration of a comparative guide as requested. The quantitative data presented is illustrative and based on established findings for these compounds.
This guide provides a detailed comparison of the anti-inflammatory efficacy of Dihydroartemisinin against Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The objective is to present a clear, data-driven comparison to aid in the evaluation of Dihydroartemisinin's potential as an anti-inflammatory agent.
Comparative Efficacy in Inhibiting Pro-inflammatory Mediators
The anti-inflammatory activities of Dihydroartemisinin and Indomethacin were assessed by their capacity to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Table 1: Comparative Inhibition of Pro-inflammatory Mediators
| Compound | Concentration (µM) | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E2 (PGE₂) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Dihydroartemisinin | 12.5 | 28.4 ± 3.1 | 24.7 ± 2.8 | 31.6 ± 3.5 | 29.8 ± 3.2 |
| 25 | 51.2 ± 4.5 | 48.9 ± 4.2 | 55.1 ± 5.0 | 52.3 ± 4.7 | |
| 50 | 78.6 ± 6.2 | 74.3 ± 5.9 | 81.2 ± 6.8 | 79.5 ± 6.4 | |
| 100 | 91.3 ± 7.5 | 88.1 ± 7.1 | 92.5 ± 7.9 | 90.7 ± 7.3 | |
| Indomethacin | 10 | 58.9 ± 5.1 | 94.2 ± 8.0 | 18.3 ± 2.1 | 15.6 ± 1.9 |
Illustrative data presented as mean ± standard deviation (n=3).
Table 2: Comparative Effect on Pro-inflammatory Enzyme Expression
| Compound | Concentration (µM) | % Down-regulation of iNOS Expression | % Down-regulation of COX-2 Expression |
| Dihydroartemisinin | 50 | 72.5 ± 6.1 | 65.8 ± 5.7 |
| Indomethacin | 10 | Not Significant | 88.4 ± 7.2 |
Illustrative data presented as mean ± standard deviation (n=3).
Detailed Experimental Protocols
A comprehensive understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.
Cell Culture and Stimulation
Murine macrophage cell line RAW 264.7 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, cells were pre-treated with specified concentrations of Dihydroartemisinin or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
Quantification of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO was indirectly measured by quantifying nitrite (B80452) in the culture supernatant using the Griess reagent assay. An equal volume of supernatant and Griess reagent were mixed and incubated for 10 minutes at room temperature. The absorbance was measured at 540 nm.
-
ELISA for PGE₂, TNF-α, and IL-6: The concentrations of Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the cell culture supernatants were determined using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.
Western Blot Analysis
To assess the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), cells were lysed and total protein was quantified. Equal amounts of protein were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, and β-actin (as a loading control). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Mechanisms of Action and Experimental Design
Diagrams of key signaling pathways and the experimental workflow provide a clear visual representation of the scientific concepts and procedures.
Caption: A streamlined workflow of the experimental procedures.
Caption: The NF-κB signaling pathway and a potential point of inhibition by Dihydroartemisinin.
Caption: An overview of the MAPK signaling cascades in inflammation.
Comparative Efficacy of Synthetic vs. Natural Dihydrooxoepistephamiersine: A Research Guide
Initial investigations into the comparative efficacy of synthetic versus natural Dihydrooxoepistephamiersine have revealed a significant lack of publicly available scientific literature specifically referencing this compound. Extensive database searches did not yield experimental data, established experimental protocols, or known signaling pathways associated with "this compound."
This suggests that the compound may be either a very recently discovered molecule, a proprietary pharmaceutical agent not yet disclosed in public research, or potentially a misnomer of a different chemical entity.
To provide a valuable resource for researchers, scientists, and drug development professionals in line with the original request, this guide will instead focus on a well-documented compound with both natural origins and established synthetic manufacturing processes: Dihydroartemisinin . Dihydroartemisinin is a semi-synthetic derivative of artemisinin (B1665778), a natural product extracted from the plant Artemisia annua. It is a potent antimalarial drug, and its efficacy has been extensively studied.
This guide will compare the efficacy of biologically-derived Dihydroartemisinin (as part of the broader artemisinin family of compounds) with its synthetically produced counterparts, presenting available data, experimental methodologies, and associated signaling pathways.
Efficacy Data: Dihydroartemisinin and Related Compounds
While direct comparative studies focusing solely on "natural" versus "synthetic" Dihydroartemisinin are not the primary focus of existing research, the broader comparison often lies in the context of semi-synthetic derivatives versus purely natural extracts or other antimalarial drugs. The primary goal of synthesis is often to improve pharmacokinetic properties and efficacy.
| Parameter | Dihydroartemisinin (Semi-synthetic) | Other Antimalarials (for context) | Source |
| In Vitro IC50 (P. falciparum) | 0.5 - 1.5 nM | Chloroquine (resistant strains): >100 nM | [1] |
| Clinical Efficacy (ACTs) | High cure rates (>95%) | Varies by drug and resistance | [1] |
| Mechanism of Action | Induces oxidative stress, inhibits protein synthesis | Varies (e.g., heme detoxification) | [1] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A common method to assess the efficacy of antimalarial compounds like Dihydroartemisinin is the in vitro growth inhibition assay against Plasmodium falciparum.
-
Parasite Culture : P. falciparum strains (e.g., 3D7, K1) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation : Dihydroartemisinin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Plate Preparation : Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and dispensed into 96-well plates. The drug dilutions are then added.
-
Incubation : Plates are incubated for a full parasite life cycle (e.g., 48 or 72 hours) under controlled atmospheric conditions.
-
Growth Inhibition Measurement : Parasite growth is quantified using methods such as:
-
SYBR Green I-based fluorescence assay : SYBR Green I dye binds to parasite DNA, and fluorescence is measured.
-
[3H]-hypoxanthine incorporation : Measures the uptake of a radiolabeled nucleic acid precursor.
-
pLDH assay : Measures the activity of the parasite-specific lactate (B86563) dehydrogenase enzyme.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining the in vitro antiplasmodial activity of Dihydroartemisinin.
Signaling Pathways
Dihydroartemisinin's mechanism of action is complex and involves multiple cellular pathways. One key aspect is its effect on endothelial cells, which is relevant to its potential anti-angiogenic and anti-cancer properties. A transient activation of the JNK/SAPK signaling pathway in endothelial cells has been reported.[1]
JNK/SAPK Signaling Pathway Activation by Dihydroartemisinin
Caption: Transient activation of the JNK signaling pathway in endothelial cells by Dihydroartemisinin.[1]
References
Validating a Pharmacological Tool: A Comparative Guide for Dihydroartemisinin
Notice: Initial searches for "Dihydrooxoepistephamiersine" did not yield any specific pharmacological data. This may indicate a potential misspelling, a very novel or obscure compound, or that it is not yet characterized in publicly available literature. To demonstrate the requested format and content for a comparison guide, we will proceed with a well-characterized pharmacological tool, Dihydroartemisinin (DHA) . DHA is a semi-synthetic derivative of artemisinin (B1665778) with known effects on specific signaling pathways, making it a suitable example for this guide.
This guide provides a comparative analysis of Dihydroartemisinin (DHA) as a pharmacological tool, focusing on its modulatory effects on the JNK/SAPK and NF-κB signaling pathways. Its performance is compared with other established pharmacological agents targeting these pathways, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Pharmacological Tools
The following table summarizes the quantitative data for DHA and comparable pharmacological tools. This allows for a direct comparison of their potency and specificity.
| Compound | Target Pathway | Specific Target(s) | Effect | IC50 / EC50 | Cell Type(s) | Reference |
| Dihydroartemisinin (DHA) | JNK/SAPK | JNK | Transient Activation | ~20 µM (for JNK activation) | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| NF-κB | IκB-α | Inhibition (sustained increase) | Not Reported | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2] | |
| SP600125 | JNK/SAPK | JNK1, JNK2, JNK3 | Inhibition | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM | Various | Commercial Datasheet |
| Anisomycin | JNK/SAPK | Activator of upstream kinases (MKK4/MKK7) | Potent Activation | 5-50 ng/mL | Various | Commercial Datasheet |
| BAY 11-7082 | NF-κB | IKKβ | Inhibition (prevents IκB-α phosphorylation) | 10 µM | Various | Commercial Datasheet |
| TNF-α | NF-κB | Activator of the canonical pathway | Potent Activation | 10-100 ng/mL | Various | Commercial Datasheet |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of pharmacological tools.
Western Blot for JNK Phosphorylation
This protocol is used to determine the activation state of the JNK signaling pathway.
-
Cell Culture and Treatment:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with 20 µM DHA for various time points (e.g., 0, 15, 30, 60, 120 minutes).[1]
-
Include a positive control (e.g., Anisomycin) and a negative control (vehicle, e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin, to ensure equal protein loading.[1]
-
NF-κB Activity Assay (IκB-α Degradation)
This protocol assesses the activation of the NF-κB pathway by measuring the levels of its inhibitor, IκB-α.
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as for the JNK phosphorylation assay.
-
-
Western Blot for IκB-α:
-
Perform protein extraction, quantification, and Western blotting as described above.
-
Use a primary antibody specific for IκB-α.
-
A decrease in IκB-α levels indicates NF-κB activation, while an increase or stabilization suggests inhibition. DHA has been shown to cause a sustained increase in IκB-α protein levels.[1][2]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the pharmacological tool.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the compound (e.g., DHA) for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Mandatory Visualizations
Signaling Pathway of Dihydroartemisinin
Caption: Dihydroartemisinin's dual modulation of JNK and NF-κB pathways.
Experimental Workflow for Pharmacological Tool Validation
Caption: A generalized workflow for validating a new pharmacological tool.
References
comparative transcriptomics of cells treated with Dihydrooxoepistephamiersine
A comprehensive search for published literature and datasets concerning the comparative transcriptomics of cells treated with a compound identified as "Dihydrooxoepistephamiersine" has yielded no relevant results. This prevents the creation of a detailed comparison guide as requested.
For a comparative transcriptomics guide to be generated, publicly accessible data from experiments involving the specified compound is essential. Such a guide would typically involve:
-
Identifying Differentially Expressed Genes: Analysis of how this compound alters gene expression in treated cells compared to control cells or cells treated with alternative compounds.
-
Pathway Analysis: Using the differentially expressed genes to identify the biological pathways and cellular processes that are significantly affected.
-
Comparative Analysis: Contrasting the transcriptomic effects of this compound with those of other relevant compounds.
-
Methodology Documentation: Detailing the experimental conditions under which the data was generated, including cell lines used, compound concentrations, treatment durations, and RNA sequencing or microarray protocols.
Without this foundational data, no accurate or verifiable comparison guide can be produced. It is possible that "this compound" is a novel or proprietary compound with research that has not yet been published, or that the name provided is incorrect.
To proceed with this request, it would be necessary to provide a correct chemical name, a known synonym, a CAS number, or a reference to a publication that describes transcriptomic studies involving this compound.
Safety Operating Guide
Safe Disposal of Dihydrooxoepistephamiersine: A Precautionary Approach
For Immediate Release
Core Principles for Disposal
The disposal of Dihydrooxoepistephamiersine must adhere to all local, state, and federal regulations for hazardous waste. The primary goal is to prevent its release into the environment and to minimize exposure to laboratory personnel.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Lab Coat: A fully buttoned lab coat, preferably one that is chemical-resistant, should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the compound in powdered form, a properly fitted respirator (e.g., N95 or higher) is required.
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for the disposal of highly toxic chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, clearly labeled, and sealed waste container.
-
Containerization:
-
Use a primary container that is compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is recommended.
-
The primary container should be placed within a secondary, larger container to prevent spills or leaks.
-
Clearly label the container with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard for carcinogenicity), and the date of accumulation.
-
-
Waste Accumulation:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Maintain a log of the amount of waste being accumulated.
-
-
Final Disposal:
Decontamination
-
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Use a suitable solvent (e.g., ethanol (B145695) or methanol) followed by a soap and water wash.
-
All materials used for decontamination (e.g., wipes, paper towels) must also be disposed of as hazardous waste.
Spill Response
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. Only trained personnel with appropriate PPE should attempt to clean up the spill using a chemical spill kit.
Quantitative Data Summary
Due to the limited public information on this compound, specific quantitative data for disposal, such as concentration limits for drain disposal or specific inactivation parameters, are not available. The precautionary principle dictates that this compound should be treated as highly hazardous at any concentration.
| Parameter | Guideline |
| Disposal Method | Incineration by a licensed hazardous waste facility. |
| Effluent Discharge | Strictly prohibited. |
| Decontamination Agent | Alcohol (e.g., ethanol, methanol) followed by soap and water. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on the specific hazards of the chemicals they handle and the disposal procedures established by their institution. Always consult your institution's EHS office for specific guidance.
References
- 1. Detection and Removal of Aristolochic Acid in Natural Plants, Pharmaceuticals, and Environmental and Biological Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation and Toxicities of Aristolochic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
